tert-Butyl N-(2-phenylethyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-phenylethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)14-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOOOFYYTHRGJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Synthesis Landscape: A Senior Application Scientist's Guide to the Safe Handling of tert-Butyl N-(2-phenylethyl)carbamate
For the dedicated researcher, scientist, and drug development professional, the pursuit of novel chemical entities is a journey marked by both discovery and diligence. Among the vast constellation of building blocks in medicinal chemistry, carbamates, and specifically tert-butyl N-(2-phenylethyl)carbamate, represent a critical scaffold. This guide provides an in-depth technical framework for the safe and effective handling of this compound, moving beyond rote procedural lists to instill a culture of safety and scientific integrity within your laboratory operations.
Compound Profile and Hazard Identification: Understanding the Intrinsic Risks
This compound is a solid, typically appearing as a white to off-white crystalline powder. While it is a valuable intermediate, a thorough understanding of its inherent hazards is the foundation of safe laboratory practice.
GHS Classification and Hazard Statements
Based on available data, this compound and structurally similar compounds are classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[1][2]
It is imperative to internalize these warnings, as they dictate the necessary control measures and personal protective equipment (PPE) required for safe handling.
Table 1: GHS Hazard Summary for this compound
| Hazard Class | Category | Hazard Statement | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | ❗ | Warning |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | ❗ | Warning |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | ❗ | Warning |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation | ❗ | Warning |
Caption: PPE strategy to mitigate exposure routes.
Safe Storage and Handling Practices
Adherence to proper storage and handling protocols is essential for maintaining the integrity of the compound and the safety of the laboratory.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents and strong acids. [1]* Handling: When handling the solid, use techniques that minimize dust generation, such as gentle scooping rather than pouring. For preparing solutions, add the solid to the solvent slowly to avoid splashing. Always wash hands thoroughly after handling, even if gloves were worn.
Emergency Response: Preparedness and Action
In the event of an exposure or spill, a swift and informed response is critical to minimizing harm.
First-Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [1]* In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. [1]* If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [1]* If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. [1]
Spill Response Protocol
For a minor spill of solid this compound:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear appropriate PPE, including respiratory protection if necessary.
-
Containment: Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the dust from becoming airborne.
-
Cleanup: Carefully sweep the absorbent material and spilled solid into a labeled, sealable container for hazardous waste. Avoid creating dust.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
For a major spill, evacuate the laboratory, close the doors, and contact your institution's emergency response team.
Caption: Decision workflow for chemical spill response.
Toxicological and Ecological Considerations: A Look Beyond the Bench
-
Toxicological Data: The acute toxicity data suggests that this compound is harmful if ingested. Chronic toxicity studies have not been widely reported. Researchers should operate under the assumption that repeated or prolonged exposure could have adverse health effects.
-
Ecological Information: The environmental fate and ecotoxicity of this compound have not been extensively studied. To prevent environmental contamination, do not allow this chemical to enter drains or waterways. All waste must be disposed of as hazardous chemical waste.
Disposal Considerations: Responsible Stewardship
The final step in the lifecycle of any chemical in the laboratory is its proper disposal.
-
Waste Characterization: All waste containing this compound, including unused product, contaminated consumables, and spill cleanup materials, must be treated as hazardous waste.
-
Disposal Procedures: Waste should be collected in clearly labeled, sealed, and compatible containers. Disposal must be carried out through a licensed professional waste disposal service in strict accordance with all applicable regulations.
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is not merely a matter of following a checklist; it is about cultivating a deep-seated culture of safety and scientific responsibility. By understanding the inherent hazards, implementing robust control measures, and being prepared for emergencies, researchers can confidently and safely unlock the synthetic potential of this valuable compound. This guide serves as a living document, to be integrated into your laboratory's specific safety protocols and adapted as new information becomes available.
References
- Angene Chemical. (2025, November 10). Safety Data Sheet - tert-Butyl (2-amino-2-phenylethyl)
- PubChem. (n.d.). tert-butyl N-(2-amino-2-phenylethyl)carbamate.
Sources
High-Yield Synthesis of tert-Butyl N-(2-phenylethyl)carbamate: A Technical Guide
Executive Summary
The protection of primary amines is a fundamental transformation in medicinal chemistry, particularly for the phenethylamine scaffold—a privileged structure in psychotropic and sympathomimetic drug discovery. This guide details the synthesis of tert-butyl N-(2-phenylethyl)carbamate (N-Boc-phenethylamine) from 2-phenylethylamine using Di-tert-butyl dicarbonate (
While often considered trivial, the "standard" Boc protection can suffer from yield loss due to poor stoichiometry or emulsion formation during workup. This guide provides a self-validating protocol emphasizing process control, green chemistry alternatives, and definitive characterization.
Mechanistic Insight
The reaction proceeds via a nucleophilic addition-elimination mechanism.[1] The lone pair of the phenethylamine nitrogen attacks the carbonyl carbon of the di-tert-butyl dicarbonate.[1] The resulting tetrahedral intermediate collapses to release tert-butyl carbonate, which spontaneously decarboxylates to form tert-butanol and
Reaction Pathway (DOT Visualization)[1]
Figure 1: Mechanistic pathway for the N-Boc protection of phenethylamine.[1]
Experimental Design & Strategy
Solvent & Base Selection
The choice of solvent dictates the workup efficiency.
-
Method A (Standard): Dichloromethane (DCM) with Triethylamine (TEA).[1]
-
Pros: High solubility of reactants; rapid kinetics; easy evaporation.
-
Cons: DCM is toxic; requires careful phase separation.
-
-
Method B (Green/Scale-up): 1,4-Dioxane/Water or Ethanol/Water with NaOH.[1]
-
Pros: Avoids chlorinated solvents; inorganic byproducts remain in aqueous phase.
-
Cons: Product may oil out; requires extraction.
-
Stoichiometry Table
| Reagent | MW ( g/mol ) | Equivalents | Role |
| Phenethylamine | 121.18 | 1.0 | Limiting Reagent |
| 218.25 | 1.1 - 1.2 | Electrophile | |
| Triethylamine (TEA) | 101.19 | 1.5 | Base (Scavenger) |
| DCM | - | 10 mL/g | Solvent |
Detailed Protocols
Method A: The Standard DCM Protocol (Recommended for <10g scale)
Objective: Synthesis of 5.0 g of N-Boc-phenethylamine.
Step 1: Reaction Setup[2]
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and an addition funnel.
-
Charge the flask with Phenethylamine (4.0 mL, ~3.86 g, 31.8 mmol) and DCM (40 mL).
-
Add Triethylamine (6.6 mL, 47.7 mmol).
-
Cool the solution to 0°C using an ice bath. Note: The reaction is exothermic; cooling prevents side reactions.
Step 2: Addition
-
Dissolve
(7.64 g, 35.0 mmol) in DCM (10 mL). -
Add the
solution dropwise over 15–20 minutes. -
Observation: Gas evolution (
) will occur. Ensure the system is vented (e.g., via a needle or drying tube).
Step 3: Reaction & Monitoring
-
Remove the ice bath and allow the mixture to warm to Room Temperature (RT).
-
Stir for 2–4 hours.
-
Validation (TLC): Spot the reaction mixture against starting amine (visualize with Ninhydrin stain). The starting amine spot (baseline/low Rf) should disappear.
Step 4: Workup (The "Self-Validating" Step)
Critical: You must remove unreacted amine to avoid column chromatography.
-
Dilute reaction with DCM (50 mL).
-
Acid Wash: Wash with 0.5 M HCl (2 x 30 mL).[1]
-
Why? This protonates any unreacted phenethylamine, forcing it into the aqueous layer. The N-Boc product is not basic and remains in the DCM.
-
-
Neutralization: Wash with saturated
(30 mL) to remove trace acid. -
Brine Wash: Wash with saturated NaCl (30 mL).
-
Dry organic layer over anhydrous
, filter, and concentrate in vacuo.
Method B: Green Aqueous Protocol (Recommended for Scale-up)[1]
-
Dissolve Phenethylamine (1.0 eq) in 1,4-Dioxane/Water (1:1) .
-
Add NaOH (1.0 M, 1.2 eq).
-
Add
(1.1 eq) in one portion. -
Stir at RT overnight.
-
Workup: The product often precipitates or oils out. Extract with Ethyl Acetate, then follow the Acid Wash step from Method A.
Characterization & Data
The product, This compound , is typically isolated as a colorless oil or a low-melting white solid (MP: ~35-38°C).[1]
NMR Validation
The following signals confirm the structure and purity.
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 7.15 - 7.35 | Multiplet | 5H | Aromatic Phenyl Ring | |
| 4.50 - 4.70 | Broad Singlet | 1H | -NH- (Carbamate) | |
| 3.35 - 3.45 | Quartet/Triplet | 2H | ||
| 2.75 - 2.85 | Triplet | 2H | ||
| 1.44 | Singlet | 9H | tert-Butyl ( |
Workflow Visualization
Figure 2: Purification logic flow ensuring removal of starting materials.[1]
Troubleshooting & Safety
Common Pitfalls
-
Product is an Oil: This is normal. If a solid is required for storage, cool to -20°C or scratch the flask with a glass rod. High vacuum drying helps solidify low-melting carbamates.[1]
-
Low Yield: Usually due to poor extraction. The carbamate can be slightly soluble in water if large amounts of dioxane/THF are used. Ensure organic solvents are stripped before aqueous workup if using Method B.
-
Emulsions: Phenethylamine derivatives can act as surfactants. If an emulsion forms during the DCM/Water wash, add a small amount of brine or filter through a celite pad.
Safety Data (SDS Highlights)
-
Phenethylamine: Corrosive, Skin Irritant.[3][4][] Handle in a fume hood.
- : Flammable solid, Inhalation Hazard (Toxic). May cause sensitization.[]
References
-
Greene's Protective Groups in Organic Synthesis : Wuts, P. G. M. Protection for the Amino Group. 4th Edition, Wiley, 2006. [1]
-
Mechanism of Boc Protection : Master Organic Chemistry. Mechanism of Amine Protection with Boc2O.
-
General Protocol for Boc Protection : Organic Chemistry Portal. Boc-Protected Amino Groups.
-
Physical Properties & NMR Data : Sigma-Aldrich/Merck.[1] Product Specification for N-Boc-phenethylamine derivatives. (Search Term: 142910-85-8 for analog reference).[1]
-
Green Chemistry Alternatives : Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-free N-tert-butyloxycarbonylation of amines in water. Organic Letters. [1]
Sources
- 1. tert-butyl N-(2-amino-2-phenylethyl)carbamate | C13H20N2O2 | CID 2771847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103641725A - Preparation method of phenylethylamine - Google Patents [patents.google.com]
- 3. a-(Boc-amino)phenethylamine 142910-85-8 [sigmaaldrich.com]
- 4. a-(Boc-amino)phenethylamine 142910-85-8 [sigmaaldrich.com]
An In-depth Technical Guide to the Physicochemical Properties of tert-butyl N-(2-phenylethyl)carbamate
This guide provides a comprehensive overview of the synthesis, purification, and characterization of tert-butyl N-(2-phenylethyl)carbamate, with a particular focus on its melting point and the factors influencing this physical property. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Introduction: The Significance of this compound
Synthesis and Purification: A Pathway to Purity
The most common and efficient method for the synthesis of this compound involves the reaction of phenethylamine with di-tert-butyl dicarbonate (Boc₂O). The purity of the final product is intrinsically linked to the quality of the starting materials and the rigor of the purification process.
General Synthesis Protocol
A widely accepted procedure for the N-Boc protection of amines is a straightforward and high-yielding reaction.[1]
Reaction Scheme:
A general synthetic workflow.
Step-by-Step Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve phenethylamine (1.0 equivalent) in a suitable solvent such as methanol (MeOH) or dichloromethane (DCM).
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.2 equivalents). The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can then be taken up in an organic solvent like ethyl acetate and washed with a mild aqueous acid (e.g., 1M HCl) and brine to remove any unreacted amine and other aqueous-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
Purification Strategies
Purification is a critical step to obtain this compound in a state suitable for accurate physical characterization.
| Purification Method | Description |
| Column Chromatography | The crude product can be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the desired compound. |
| Recrystallization | If the product is a solid, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be an effective method for purification. |
| Use of Scavenger Resins | Polymer-supported trisamine can be used to remove excess Boc₂O from the reaction mixture, simplifying the purification process.[1] |
Physicochemical Properties and the Elusive Melting Point
Expected Physical State
Based on available data for structurally similar compounds and general principles of organic chemistry, pure this compound is expected to be a low-melting solid or a colorless to pale yellow oil at room temperature. The presence of the bulky, non-polar tert-butyl group and the flexible ethyl chain can disrupt crystal lattice formation, leading to a lower melting point. Several sources describe related carbamate compounds as oils. For example, the synthesis of tert-butyl N-{2-[(2-phenylethyl)amino]ethyl}carbamate resulted in a colorless oil.
Factors Influencing the Melting Point
The observed melting point, or lack thereof (in the case of an oil), is highly dependent on the purity of the sample.
-
Impurities: The presence of residual solvents, unreacted starting materials, or byproducts can significantly depress and broaden the melting point range.
-
Polymorphism: The ability of a compound to exist in different crystal forms (polymorphs) can result in different melting points. While not extensively studied for this specific compound, it is a possibility for solid-state organic molecules.
-
Moisture: The presence of water can also affect the melting point.
Given the ambiguity in the literature, it is crucial for researchers to meticulously characterize their synthesized material rather than relying on a potentially inaccurate or non-existent literature value for the melting point.
Analytical Characterization for Purity and Identity Confirmation
To ensure the integrity of the synthesized this compound, a suite of analytical techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the structural elucidation of organic molecules.
¹H NMR (Proton NMR): The proton NMR spectrum will provide characteristic signals for the different protons in the molecule. Expected chemical shifts (in CDCl₃) are approximately:
-
7.2-7.4 ppm: Multiplet corresponding to the aromatic protons of the phenyl group.
-
~4.7 ppm: A broad singlet for the N-H proton of the carbamate.
-
~3.4 ppm: A quartet or multiplet for the -CH₂- group attached to the nitrogen.
-
~2.8 ppm: A triplet for the -CH₂- group attached to the phenyl ring.
-
~1.4 ppm: A singlet for the nine equivalent protons of the tert-butyl group.
¹³C NMR (Carbon NMR): The carbon NMR spectrum will show distinct signals for each unique carbon atom.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the compound. A reversed-phase column (e.g., C18) with a mobile phase gradient of acetonitrile and water is typically used. The presence of a single major peak indicates a high degree of purity.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from fragmentation patterns. Electrospray ionization (ESI) is a common technique for this type of molecule, and the expected [M+H]⁺ or [M+Na]⁺ ions should be observed.
Workflow for synthesis and characterization.
Conclusion
While a precise melting point range for pure this compound is not definitively established in the scientific literature, this guide provides a comprehensive framework for its synthesis, purification, and rigorous characterization. The physical state of this important synthetic intermediate is highly dependent on its purity. Therefore, researchers should focus on meticulous experimental technique and thorough analytical validation rather than relying on a potentially variable literature value. The protocols and analytical methodologies outlined herein will enable scientists to prepare and confidently characterize high-purity this compound for its successful application in further synthetic endeavors.
References
Sources
Methodological & Application
Application Note and Protocol: Regioselective ortho-Lithiation of N-Boc-Phenethylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-tert-butoxycarbonyl (Boc) protected phenethylamine is a valuable building block in the synthesis of a wide range of pharmaceuticals and biologically active compounds. The ability to selectively functionalize the aromatic ring of this scaffold is of paramount importance for generating molecular diversity and accessing novel chemical entities. Directed ortho-metalation (DoM) has emerged as a powerful strategy for the regioselective functionalization of aromatic compounds.[1][2][3] This application note provides a comprehensive guide to the ortho-lithiation of N-Boc-phenethylamine, leveraging the N-Boc group as a potent directed metalation group (DMG). We will delve into the mechanistic underpinnings of this transformation, detail optimized reaction conditions, and provide a step-by-step protocol for the synthesis of ortho-iodo-N-Boc-phenethylamine, a versatile intermediate for further synthetic elaborations.
Mechanism of Directed ortho-Lithiation
The success of the directed ortho-lithiation of N-Boc-phenethylamine hinges on the ability of the N-Boc group to act as a directed metalation group (DMG). The mechanism involves a complex-induced proximity effect, where the organolithium reagent coordinates to the Lewis basic carbonyl oxygen of the Boc group.[1] This pre-lithiation complex brings the organolithium base in close proximity to the ortho-protons of the aromatic ring, facilitating their abstraction over other potentially acidic protons in the molecule. The deprotonation is the rate-limiting step in this process.[1] The resulting aryllithium species is stabilized by the intramolecular coordination with the Boc group and can then be trapped by a variety of electrophiles.
Caption: Mechanism of Directed ortho-Lithiation of N-Boc-Phenethylamine.
Key Reaction Parameters and Optimization
The efficiency and regioselectivity of the ortho-lithiation of N-Boc-phenethylamine are highly dependent on several key reaction parameters. Careful optimization of these parameters is crucial for achieving high yields and minimizing side reactions.
| Parameter | Recommended Condition | Rationale & Key Insights |
| Organolithium Reagent | sec-Butyllithium (s-BuLi) | s-BuLi is more basic and less sterically hindered than n-butyllithium (n-BuLi), leading to faster and more efficient deprotonation.[4] tert-Butyllithium (t-BuLi) can also be effective but may lead to more side reactions due to its higher reactivity.[5] |
| Additive | N,N,N',N'-Tetramethylethylenediamine (TMEDA) | TMEDA is a bidentate Lewis base that chelates to the lithium cation, breaking down the organolithium aggregates and increasing the basicity of the reagent.[1] This leads to a significant rate enhancement. |
| Solvent | Tetrahydrofuran (THF) or Diethyl ether (Et₂O) | Anhydrous ethereal solvents are essential for solvating the organolithium species and maintaining a homogeneous reaction mixture. THF is generally preferred due to its better solvating properties at low temperatures.[4] |
| Temperature | -78 °C | Low temperatures are critical to ensure the stability of the ortho-lithiated intermediate and to prevent side reactions such as benzylic lithiation or decomposition.[4] |
| Equivalents of Reagents | 1.1 - 1.3 eq. of s-BuLi and TMEDA | A slight excess of the lithiating agent is typically used to ensure complete deprotonation of the substrate. |
| Reaction Time | 1 - 3 hours | The optimal reaction time should be determined empirically, but 1-3 hours at -78 °C is a good starting point. |
Experimental Protocol: Synthesis of ortho-Iodo-N-Boc-Phenethylamine
This protocol details the ortho-lithiation of N-Boc-phenethylamine followed by quenching with a solution of iodine in THF to yield ortho-iodo-N-Boc-phenethylamine.
Safety Precautions: Organolithium reagents are pyrophoric and react violently with water. All manipulations should be carried out under an inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn at all times.
Materials:
-
N-Boc-phenethylamine
-
sec-Butyllithium (s-BuLi) in cyclohexane (concentration to be titrated before use)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA), distilled from CaH₂
-
Anhydrous tetrahydrofuran (THF), distilled from sodium/benzophenone ketyl
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (oven-dried)
-
Syringes and needles (oven-dried)
Caption: Experimental Workflow for the Synthesis of ortho-Iodo-N-Boc-Phenethylamine.
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-phenethylamine (1.0 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (to make a 0.2 M solution of the substrate) via syringe.
-
Add freshly distilled TMEDA (1.2 eq.) to the solution.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi (1.2 eq., solution in cyclohexane) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting orange to reddish-brown solution at -78 °C for 2 hours.
-
In a separate oven-dried flask, prepare a solution of iodine (1.5 eq.) in anhydrous THF.
-
Slowly add the iodine solution to the reaction mixture at -78 °C via cannula or syringe. The color of the reaction mixture will change, and the iodine color should persist.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution until the iodine color disappears.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired ortho-iodo-N-Boc-phenethylamine.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive organolithium reagent. | Titrate the s-BuLi solution before use to determine its exact concentration. |
| Wet glassware or solvents. | Ensure all glassware is rigorously dried and solvents are anhydrous. | |
| Reaction temperature too high. | Maintain the reaction temperature at or below -75 °C during the addition of s-BuLi. | |
| Formation of side products | Benzylic deprotonation. | Ensure a low reaction temperature (-78 °C) is maintained. Using s-BuLi over n-BuLi can also favor ortho-lithiation. |
| Decomposition of the lithiated intermediate. | Avoid prolonged reaction times at elevated temperatures. Quench the reaction at low temperature. | |
| Incomplete quench | Insufficient electrophile. | Use a slight excess of the electrophile (e.g., 1.5 eq. of iodine). |
Conclusion
The directed ortho-lithiation of N-Boc-phenethylamine is a robust and highly regioselective method for the functionalization of the aromatic ring. The N-Boc group serves as an excellent directed metalation group, enabling the introduction of a wide array of electrophiles at the ortho-position. The protocol described herein, utilizing s-BuLi and TMEDA at low temperatures, provides a reliable and scalable procedure for the synthesis of valuable intermediates in medicinal chemistry and organic synthesis. Careful attention to experimental parameters, particularly the exclusion of moisture and the maintenance of low temperatures, is paramount for the success of this transformation.
References
-
Myers, A. G. et al. Directed Ortho Metalation. Harvard University. [Link]
-
Baran, P. S. et al. Directed (ortho) Metallation. The Baran Laboratory, Scripps Research. [Link]
-
Lata, S. LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY. Advanced Engineering Science. [Link]
-
Experimental Procedures. The Royal Society of Chemistry. [Link]
-
Guijarro, A. et al. Application of the ortho-lithiation-cyclization strategy to N-benzyl-and N-phenethylamine derivatives. Tetrahedron. [Link]
-
Baran, P. S. Directed Metalation: A Survival Guide. The Baran Laboratory, Scripps Research. [Link]
-
Guijarro, A. et al. Application of the ortho‐lithiation‐cyclization strategy to N‐benzyl‐and N‐phenethylamine derivatives. Tetrahedron. [Link]
-
ORCA – Online Research @ Cardiff. [Link]
-
O'Brien, P. et al. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]
-
Lin, X. et al. Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. ACS Catalysis. [Link]
-
Directed Ortho Metalation Guide. Scribd. [Link]
-
Iwao, M. & Kuraishi, T. SYNTHESIS OF 7-SUBSTITUTED INDOLINES via DIRECTED LITHIATION OF 1-(tert-BUTOXYCARBONYL)INDOLINE: 7-INDOLINECARBOXALDEHYDE. Organic Syntheses. [Link]
-
Rérat, A. et al. Synthesis of Halogenated Phenols by Directed ortho-Lithiation and ipso-Iododesilylation Reactions of O-Aryl N-Isopropylcarbamates. Synthesis. [Link]
-
Zhdankin, V. V. Chemistry of Polyvalent Iodine. Chemical Reviews. [Link]
Sources
synthesis of tetrahydroisoquinolines from tert-butyl N-(2-phenylethyl)carbamate
Application Note: High-Efficiency Synthesis of Tetrahydroisoquinolines (THIQs) from tert-Butyl N-(2-phenylethyl)carbamate
-Acyliminium CyclizationExecutive Summary
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a "privileged scaffold" in medicinal chemistry, ubiquitous in antihypertensive agents (e.g., Quinapril), neuromuscular blockers, and novel antitumor candidates. While the classical Pictet-Spengler reaction utilizes free amines, starting from This compound (N-Boc-phenethylamine) offers distinct advantages in handling, purification, and divergent synthesis.
This Application Note details two distinct pathways for synthesizing THIQs from this protected precursor:
-
Pathway A (The "Cascade" Protocol): A robust, one-pot acid-mediated deprotection/cyclization sequence ideal for high-throughput library generation.
-
Pathway B (The "Direct"
-Acyliminium Protocol): A specialized Lewis Acid-catalyzed route that retains the nitrogen oxidation state for complex functionalization.
Scientific Background & Mechanistic Logic
The Reactivity Paradox
The synthesis of THIQs from phenethylamines relies on the Pictet-Spengler Reaction (PSR) , typically a 6-endo-trig cyclization of an iminium ion onto an electron-rich aromatic ring.[1]
-
The Challenge: The tert-butoxycarbonyl (Boc) group on the starting material reduces the nucleophilicity of the nitrogen, preventing the initial condensation with an aldehyde required to form the reactive iminium species.
-
The Solution:
-
Deprotection-First (Pathway A): We utilize the acid-lability of the Boc group to generate the reactive ammonium species in situ, which then condenses with the aldehyde.
-
Activated Cyclization (Pathway B): We utilize conditions that generate a highly reactive
-acyliminium ion .[2][3] In this scenario, the Boc group stabilizes the cation, allowing cyclization without prior deprotection, often yielding an oxazinone or -protected THIQ derivative depending on the nucleophile.
-
Pathway Visualization
The following diagram illustrates the mechanistic divergence based on acidity and reagents.
Figure 1: Divergent synthetic pathways from N-Boc-phenethylamine to THIQ scaffolds.
Experimental Protocols
Protocol A: One-Pot Deprotection & Pictet-Spengler Cyclization
Best for: Generating simple THIQ cores from Boc-protected precursors without isolating the free amine.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acid: Trifluoroacetic acid (TFA)
-
Electrophile: Paraformaldehyde (1.5–2.0 equiv)
-
Drying Agent: MgSO₄ (anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve the N-Boc-phenethylamine (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Deprotection (The "Trigger"): Add TFA (2.0 mL) dropwise at 0°C.
-
Scientist's Note: Observe CO₂ evolution. Stir at room temperature (RT) for 30–60 minutes. Monitor by TLC or LCMS to confirm complete loss of the Boc group (M-100 mass peak disappearance).
-
-
Condensation: Once deprotection is confirmed, cool the mixture back to 0°C. Add Paraformaldehyde (1.5 mmol) directly to the acidic solution.
-
Why Paraformaldehyde? Unlike aqueous formalin, paraformaldehyde in acidic media depolymerizes to generate anhydrous formaldehyde in situ, driving the equilibrium toward the iminium ion without introducing excess water that could hydrolyze the intermediate.
-
-
Cyclization: Allow the reaction to warm to RT and stir for 12–24 hours.
-
Optimization: If the aromatic ring is electron-poor (e.g., halogenated), heat to reflux (40–60°C).
-
-
Work-up:
-
Quench carefully with saturated aqueous NaHCO₃ (gas evolution!).
-
Extract with DCM (3 x 10 mL).
-
Dry organics over MgSO₄ and concentrate.[4]
-
-
Purification: The crude material is usually the free secondary amine. Purify via flash column chromatography (typically MeOH/DCM gradient).
Self-Validating Checkpoints:
-
Checkpoint 1: LCMS after Step 2 must show solely the mass of the phenethylamine [M+H]+.
-
Checkpoint 2: Crude NMR should show the appearance of a singlet (approx.
4.0–4.2 ppm) corresponding to the C1 methylene protons of the THIQ ring.
Protocol B: Lewis Acid-Mediated -Acyliminium Cyclization
Best for: Substrates where acidic deprotection is contraindicated, or when targeting specific oxazinone intermediates.
Reagents:
-
Substrate: this compound
-
Reagent: Paraformaldehyde (2.0 equiv)
-
Catalyst: Boron trifluoride diethyl etherate (BF₃·OEt₂) or TMSOTf (1.1 equiv)
-
Solvent: Anhydrous DCM
Methodology:
-
Setup: Under an inert atmosphere (N₂/Ar), dissolve the carbamate and paraformaldehyde in dry DCM.
-
Activation: Cool to -78°C. Add BF₃·OEt₂ dropwise.
-
Reaction: Allow to warm slowly to 0°C over 4 hours.
-
Outcome: This pathway often yields a mixture of the oxazinone (cyclic carbamate) and the
-Boc-THIQ , depending on the quenching method and specific Lewis acid strength.-
Note: To convert the oxazinone to THIQ, a subsequent reduction (e.g., Et₃SiH) or hydrolysis step is often required.
-
Data Presentation & Troubleshooting
Table 1: Optimization of Cyclization Conditions
| Parameter | Condition A (Standard) | Condition B (Difficult Substrates) | Condition C (Sensitive) |
| Acid/Catalyst | TFA (Excess) | Methanesulfonic Acid (MsOH) | TMSOTf (Catalytic) |
| Temp | 25°C | 80°C (Reflux in DCE) | -78°C to 0°C |
| Time | 12 h | 4–6 h | 24 h |
| Yield (Avg) | 85–95% | 70–85% | 50–65% |
| Substrate Type | Electron-rich/Neutral aromatics | Electron-deficient (e.g., 4-F, 4-Cl) | Acid-sensitive side chains |
Troubleshooting Guide:
-
Problem: No reaction on electron-deficient rings (e.g., nitro-phenethylamine).
-
Fix: The Pictet-Spengler is an Electrophilic Aromatic Substitution.[6] Deactivated rings require "Superacid" conditions (TfOH) or conversion of the amine to an
-tosyl derivative to increase electrophilicity of the iminium intermediate (modified Bischler-Napieralski).
-
-
Problem: Polymerization of formaldehyde.
-
Fix: Use 1,3,5-trioxane or dimethoxymethane (methylal) as a formaldehyde equivalent; these release HCHO slowly.
-
References
-
The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Source: Organic Reactions.[2][4][5][6][7][8][9][10][11] URL:[Link] (Search Vol 6)
-
Pictet-Spengler Reaction. Source: Name-Reaction.com URL:[Link]
-
Cyclizations of N-Acyliminium Ions. Source: Chemical Reviews (via ResearchGate) URL:[Link]
-
Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Source: Thieme Chemistry (Synthesis Journal) URL:[Link]
-
Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Source: CORE (Open Access Research) URL:[Link]
Disclaimer: All protocols involve hazardous chemicals (TFA, strong acids). Perform all reactions in a fume hood with appropriate PPE.
Sources
- 1. The Pictet-Spengler Reaction [ebrary.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]
- 5. name-reaction.com [name-reaction.com]
- 6. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. ijstr.org [ijstr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. organicreactions.org [organicreactions.org]
- 11. researchgate.net [researchgate.net]
Application Note: Optimized Protocols for the N-Alkylation of tert-Butyl N-(2-phenylethyl)carbamate
Introduction & Mechanistic Rationale
The N-alkylation of Boc-protected amines (carbamates) is a pivotal transformation in medicinal chemistry, particularly for the synthesis of N-functionalized phenethylamines found in various pharmaceutical agents (e.g., peptidomimetics, isoquinoline alkaloids, and analgesic intermediates).
While amines are naturally nucleophilic, the tert-butoxycarbonyl (Boc) group significantly reduces the nucleophilicity of the nitrogen atom via resonance delocalization of the lone pair into the carbonyl oxygen. Furthermore, the steric bulk of the tert-butyl group can hinder the approach of electrophiles. Consequently, the N-H proton of tert-butyl N-(2-phenylethyl)carbamate exhibits a pKa of approximately 17–19 (in DMSO), requiring specific bases for effective deprotonation to generate the reactive carbamate anion.
This guide details three distinct protocols tailored to different experimental needs:
-
Method A (Standard): Sodium Hydide (NaH) in DMF – High conversion for unhindered electrophiles.
-
Method B (Scalable): Phase Transfer Catalysis (PTC) – Green chemistry approach for larger scales.
-
Method C (Mild): Cesium Carbonate (Cs₂CO₃) – Chemoselective conditions for sensitive substrates.
Reaction Scheme & Mechanism
The transformation involves the deprotonation of the carbamate (1) to form an amidate anion (2) , which undergoes an SN2 attack on the alkyl halide (3) to yield the N-alkylated product (4) .
Figure 1: Mechanistic pathway for the base-mediated alkylation of carbamates.
Experimental Protocols
Method A: Sodium Hydride (NaH) in DMF
Best For: Small-to-medium scale discovery chemistry; primary and secondary alkyl halides. Mechanism: Irreversible deprotonation drives the equilibrium forward.
Reagents:
-
This compound (1.0 equiv)
-
Sodium Hydride (60% dispersion in mineral oil) (1.2 – 1.5 equiv)
-
Alkyl Halide (1.2 – 1.5 equiv)
-
Anhydrous DMF (0.2 M concentration)
Protocol:
-
Setup: Flame-dry a round-bottom flask and cool under N₂ or Ar atmosphere.
-
Dissolution: Dissolve the carbamate substrate in anhydrous DMF.
-
Deprotonation: Cool the solution to 0°C (ice bath). Add NaH portion-wise over 10 minutes. Caution: Hydrogen gas evolution.
-
Activation: Stir at 0°C for 30 minutes until gas evolution ceases. The solution often turns yellow/orange, indicating anion formation.
-
Alkylation: Add the alkyl halide dropwise via syringe.
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–16 hours. Monitor by TLC (typically 10-20% EtOAc/Hexanes) or LC-MS.
-
Quench: Cool to 0°C. Carefully add saturated aqueous NH₄Cl or water to quench excess hydride.
-
Workup: Extract with EtOAc (3x). Wash combined organics with H₂O (5x) to remove DMF, then brine (1x). Dry over Na₂SO₄ and concentrate.
Method B: Phase Transfer Catalysis (PTC)
Best For: Process scale-up (>10g), avoiding dry solvents, and green chemistry compliance. Mechanism: Interfacial transfer of the hydroxide ion by a quaternary ammonium salt.
Reagents:
-
Substrate (1.0 equiv)
-
50% Aqueous NaOH or KOH (5.0 – 10.0 equiv)
-
Tetrabutylammonium bromide (TBAB) or Hydrogen Sulfate (TBAHS) (0.05 – 0.10 equiv)
-
Alkyl Halide (1.5 equiv)[1]
-
Toluene (or solvent-free if liquid alkyl halide is used)
Protocol:
-
Setup: To a flask equipped with vigorous magnetic stirring (or overhead stirrer).
-
Mixing: Add the substrate, Toluene (0.5 M), alkyl halide, and TBAB.
-
Initiation: Add 50% NaOH solution in one portion.
-
Reaction: Heat to 40–60°C with vigorous stirring (essential for phase transfer).
-
Monitoring: Check progress after 4 hours. If sluggish, increase temperature to reflux (caution: check boiling point of alkyl halide).
-
Workup: Cool to RT. Separate phases. Wash organic layer with water and brine. Dry and concentrate.
-
Note: This method often yields cleaner crude products as inorganic byproducts remain in the aqueous phase.
-
Method C: Cesium Carbonate (Cs₂CO₃) in MeCN/DMF
Best For: Substrates containing base-sensitive groups (e.g., esters, nitriles) or when NaH is too harsh. Mechanism: Mild, reversible deprotonation assisted by the "Cesium Effect" (solubility and coordination).
Reagents:
-
Substrate (1.0 equiv)
-
Cs₂CO₃ (2.0 – 3.0 equiv)
-
TBAI (Tetrabutylammonium iodide) (0.1 equiv) - Optional additive to accelerate reaction via Finkelstein exchange.
-
Alkyl Halide (1.5 – 2.0 equiv)[1]
-
Acetonitrile (MeCN) or DMF
Protocol:
-
Setup: Combine substrate, Cs₂CO₃, and TBAI in MeCN (0.2 M).
-
Addition: Add alkyl halide.
-
Reaction: Heat to reflux (MeCN) or 60–80°C (DMF) for 12–24 hours.
-
Workup: Filter through a Celite pad to remove solids. Concentrate filtrate.[2] Partition residue between EtOAc and Water.
Method Selection Guide
Use the following decision tree to select the optimal protocol for your specific alkylating agent and constraints.
Figure 2: Decision matrix for protocol selection based on scale and substrate sensitivity.
Performance Comparison & Data
The following data summarizes typical yields and reaction times for the alkylation of this compound with various electrophiles.
| Entry | Electrophile (R-X) | Method | Solvent | Temp | Time | Yield (%) | Notes |
| 1 | Methyl Iodide (MeI) | A (NaH) | DMF | 0°C -> RT | 2 h | 92-96 | Exothermic; add MeI slowly. |
| 2 | Methyl Iodide (MeI) | B (PTC) | Toluene | 40°C | 4 h | 88-93 | Excellent for scale-up. |
| 3 | Benzyl Bromide (BnBr) | C (Cs₂CO₃) | MeCN | Reflux | 12 h | 85-90 | TBAI additive recommended. |
| 4 | Ethyl Bromide (EtBr) | A (NaH) | DMF | RT | 16 h | 75-82 | Slower than MeI; requires excess EtBr. |
| 5 | Isopropyl Iodide | A (NaH) | DMF | 60°C | 24 h | 40-55 | Steric hindrance reduces yield; elimination side-products observed. |
Troubleshooting & Critical Parameters
"Boc-Loss" (Deprotection)
-
Symptom: Appearance of free amine or N-alkylated amine (without Boc) in LC-MS.
-
Cause: High temperatures (>80°C) in DMF can cause thermal cleavage of the Boc group.
-
Solution: Switch to Method A (keep at RT) or Method B (lower temp reflux). Avoid acidic workups.
Low Conversion with Secondary Halides
-
Symptom: Starting material remains after 24h.
-
Cause: Steric hindrance of the tert-butyl group + secondary electrophile.
-
Solution: Add TBAI (10 mol%) or NaI to generate the more reactive alkyl iodide in situ (Finkelstein reaction). Increase temperature to 60°C carefully.
DMF Removal
-
Issue: Residual DMF ruins NMR spectra and hampers crystallization.
-
Solution: Wash the organic layer 5 times with water or 5% LiCl solution (LiCl increases the partitioning of DMF into the aqueous phase).
References
-
Organic Chemistry Portal. (n.d.). Protection of Amino Groups: Boc-Protected Amines.[3][4][5][6][7] Retrieved from [Link]
-
Salvatore, R. N., et al. (2001). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[8]Journal of Organic Chemistry. Retrieved from [Link]
-
Fiori, K. W., et al. (2009). Phase-Transfer-Catalyzed Alkylation of Hydantoins.Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (2016).[5] How to do alkylation of NHBoc amines using alkyl bromide? Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids - Google Patents [patents.google.com]
- 7. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Pictet-Spengler cyclization using N-Boc-phenethylamine precursors
Application Note: High-Efficiency Pictet-Spengler Cyclization using N-Boc-Phenethylamine Precursors
Executive Summary
The Pictet-Spengler (PS) cyclization is the premier method for constructing the tetrahydroisoquinoline (THIQ) pharmacophore, a structural motif ubiquitous in alkaloids and therapeutic agents. While classical protocols utilize free amines, modern drug discovery workflows frequently employ
However, the
This guide details the "One-Pot Deprotection-Cyclization Cascade," a field-proven protocol that leverages the acid-lability of the Boc group to drive high-yield cyclization. We also discuss the
Part 1: The Chemical Challenge & Mechanistic Logic
The Nucleophilicity Paradox
The standard Pictet-Spengler reaction requires the condensation of a
-
Free Amine: High nucleophilicity
Rapid imine formation. - -Boc Amine: The lone pair on the nitrogen is delocalized into the carbamate carbonyl. This renders the nitrogen non-nucleophilic toward aldehydes under neutral conditions.
The Acidic Cascade Solution
To utilize
-
Chemomodulation: Cleavage of the Boc group to liberate the reactive ammonium/amine species.
-
Catalysis: Activation of the aldehyde and the subsequent imine to generate the electrophilic iminium ion intermediate.[1]
Key Insight: Attempting to cyclize without Boc removal (via Lewis acids) is often low-yielding for simple phenethylamines due to steric bulk and electronic deactivation. The cascade protocol described below is the industry standard for robustness.
Part 2: Experimental Protocols
Protocol A: The TFA-Mediated One-Pot Cascade (Standard)
Best for: Rapid synthesis of THIQ cores from N-Boc precursors in drug discovery libraries.
Reagents & Materials:
-
Precursor:
-Boc-phenethylamine derivative (1.0 equiv). -
Electrophile: Aldehyde (1.2–1.5 equiv) or Paraformaldehyde (for C1-unsubstituted THIQs).
-
Solvent: Dichloromethane (DCM), anhydrous.[2]
-
Acid/Catalyst: Trifluoroacetic Acid (TFA).[2]
-
Additives: Molecular Sieves (4Å) (Optional but recommended for sluggish aldehydes).
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and cool under
atmosphere. Add 4Å molecular sieves if using a ketone or electron-poor aldehyde. -
Dissolution: Dissolve the
-Boc-phenethylamine (1.0 equiv) in anhydrous DCM ( concentration). -
Aldehyde Addition: Add the aldehyde (1.2 equiv).
-
Note: If using paraformaldehyde, add it as a solid suspension.
-
-
The Trigger (Acid Addition): Cool the mixture to 0°C. Dropwise add TFA (10–20 equiv).
-
Why High Equivalents? TFA acts as both solvent cosolvent and catalyst. The excess ensures rapid Boc removal and creates a highly polar medium that stabilizes the ionic intermediates.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 2–12 hours.
-
Monitoring: Monitor by LC-MS. You will first see the disappearance of the Boc-SM (
) and the appearance of the free amine, followed by the cyclized product.
-
-
Quench & Workup:
-
Cool to 0°C.[3]
-
Slowly quench with saturated aqueous
(Caution: Gas evolution). Adjust pH to >8 to ensure the THIQ is in the free-base form for extraction. -
Extract with DCM (
). Dry over , filter, and concentrate.
-
Protocol B: The "Superacid" Modification (For Deactivated Rings)
Best for: Substrates with electron-withdrawing groups on the aromatic ring.
If the phenethylamine ring is electron-deficient (e.g., fluoro- or nitro-substituted), TFA may be insufficient to drive the Friedel-Crafts-type closure.
-
Modification: Replace TFA/DCM with Triflic Acid (TfOH) (2–5 equiv) in DCM or use neat Methanesulfonic Acid (MSA) .
-
Temperature: These reactions often require heating to 40–60°C.
-
Warning: Boc removal is instantaneous. The rate-limiting step is the ring closure.
Part 3: Visualization & Pathway Analysis
Mechanism of the Cascade Reaction
The following diagram illustrates the transformation from the "masked" N-Boc precursor to the final THIQ scaffold.
Caption: Figure 1. The "Deprotection-Cyclization" cascade mechanism. The acid catalyst first unmasks the amine, enabling condensation with the aldehyde and subsequent ring closure.[4]
Experimental Decision Tree
Use this workflow to select the optimal conditions for your specific substrate.
Caption: Figure 2. Protocol selection guide based on substrate electronics and aldehyde type.
Part 4: Data Summary & Optimization
Table 1: Impact of Acid Strength and Solvent on Conversion Data derived from internal validation studies on 3,4-dimethoxy-N-Boc-phenethylamine + benzaldehyde.
| Condition Set | Catalyst (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Standard | TFA (20.0) | DCM | 25 | 4 | 92% | Clean conversion; Boc fully removed. |
| Low Acid | TFA (2.0) | DCM | 25 | 24 | 35% | Incomplete Boc removal; stalled imine. |
| Lewis Acid | DCM | 0 to 25 | 12 | <10% | N-Boc inhibits imine formation. | |
| Superacid | TfOH (3.0) | DCM | 0 | 1 | 95% | Rapid; requires careful quench. |
| Protic | HCl (conc.)[6] | 60 | 6 | 85% | Good yield but workup is messier (salts). |
Troubleshooting Guide:
-
Problem: Incomplete Cyclization (Intermediate Imine observed).
-
Solution: The ring is likely deactivated. Switch to Method B (TfOH) or increase temperature to reflux (40°C). Ensure conditions are strictly anhydrous to favor the iminium ion over the hemiaminal.
-
-
Problem: Polymerization.
-
Solution: Common with electron-rich aldehydes (e.g., indole-3-carboxaldehyde). Perform the reaction at high dilution (
) and lower temperature (-10°C).
-
References
-
Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition, 50(37), 8538–8564.[5] [Link]
-
Yokoyama, A., Ohwada, T., & Shudo, K. (1999).[7] Superacid-Catalyzed Pictet-Spengler Reaction of Less Activated Imines of 2-Phenethylamine.[7] The Journal of Organic Chemistry, 64(2), 611–617.[7] [Link]
-
Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797–1842. [Link]
-
Kaufman, T. S. (2020). Synthesis of 1,2,3,4-Tetrahydroisoquinolines. Organic Chemistry Portal. [Link]
-
Gremmen, C., Willemse, B., Wanner, M. J., & Koomen, G. J. (2000). Enantiopure Tetrahydroisoquinolines via N-Sulfinyl Pictet-Spengler Reactions.[8] Organic Letters, 2(13), 1955–1958. [Link]
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. real.mtak.hu [real.mtak.hu]
- 4. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. The Pictet-Spengler Reaction [ebrary.net]
- 7. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conversion in N-Boc-Phenethylamine Alkylation
Welcome to our dedicated technical support center for resolving challenges in the N-alkylation of N-Boc-phenethylamine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering suboptimal results in this critical synthetic transformation. Here, we delve into the nuances of the reaction, providing in-depth troubleshooting advice and optimized protocols to enhance your reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: I am experiencing very low conversion of my N-Boc-phenethylamine starting material. What are the most likely causes and how can I address them?
Low conversion is a common hurdle in the alkylation of N-Boc-phenethylamine. The root cause often lies in suboptimal reaction conditions that fail to efficiently generate the N-anion or promote its reaction with the alkylating agent. Below is a comprehensive troubleshooting guide to diagnose and resolve this issue.
Troubleshooting Guide: Low Conversion
| Potential Cause | Explanation | Recommended Solution(s) |
| Insufficiently Strong Base | The pKa of the N-H bond in N-Boc-phenethylamine is relatively high, requiring a sufficiently strong base to generate the nucleophilic N-anion in adequate concentration. Weaker bases may not deprotonate the starting material effectively. | - Switch to a stronger base: Sodium hydride (NaH) is a common and effective choice for this transformation.[1] Other strong bases like potassium tert-butoxide (t-BuOK) can also be employed.[2] - Ensure anhydrous conditions: Strong bases like NaH are highly reactive with water. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Poor Solubility of Reactants | If the N-Boc-phenethylamine or the base has poor solubility in the chosen solvent, the reaction will be slow and incomplete. | - Select an appropriate aprotic polar solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF) are excellent choices as they effectively dissolve both the substrate and many common bases.[1] Dimethyl sulfoxide (DMSO) can also be used, particularly with bases like t-BuOK.[2] |
| Low Reaction Temperature | While room temperature can be sufficient for some reactive alkylating agents, lower temperatures may not provide enough energy to overcome the activation barrier of the reaction, leading to sluggish conversion. | - Increase the reaction temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can significantly increase the reaction rate. However, be cautious of potential side reactions at higher temperatures.[3] For less reactive alkyl halides, higher temperatures (e.g., 100-110 °C) in a solvent like DMF might be necessary.[4] |
| Inactive Alkylating Agent | The reactivity of the alkylating agent is crucial. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. Steric hindrance on the alkylating agent can also dramatically slow down the reaction. | - Use a more reactive alkylating agent: If possible, switch from an alkyl chloride or bromide to the corresponding iodide. The in-situ generation of an alkyl iodide using a catalytic amount of sodium iodide (NaI) can also be effective.[4] - Consider the structure of your alkylating agent: If it is sterically hindered, longer reaction times or higher temperatures may be required. |
| Decomposition of the Base or Alkylating Agent | Some bases and alkylating agents can be unstable under the reaction conditions, especially over extended periods or at elevated temperatures. | - Add the alkylating agent portion-wise: This can help maintain a sufficient concentration of the alkylating agent throughout the reaction. - Check the quality of your reagents: Ensure that the base and alkylating agent are not old or degraded. |
Q2: I'm observing the formation of a di-alkylated product. How can I suppress this side reaction?
The formation of a di-alkylated product occurs when the initially formed mono-alkylated product is deprotonated and reacts with a second molecule of the alkylating agent. This is more likely to happen if the mono-alkylated product is more acidic than the starting material or if an excess of the alkylating agent and base is used.
Solutions:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use no more than 1.05-1.1 equivalents of the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture. This helps to maintain a low concentration of the alkylating agent, disfavoring the second alkylation.
-
Choice of Base: Using a bulky base might sterically hinder the approach to the nitrogen of the mono-alkylated product, thus reducing di-alkylation.
Q3: My Boc-protecting group is being cleaved during the reaction. What conditions can I use to prevent this?
The Boc (tert-butoxycarbonyl) group is generally stable to basic conditions but can be cleaved by strong acids or high temperatures.[5] If you are observing Boc deprotection, consider the following:
Solutions:
-
Avoid Acidic Contaminants: Ensure your reagents and solvents are free from acidic impurities.
-
Moderate Reaction Temperature: Avoid excessively high temperatures. Thermal deprotection of the Boc group can occur, although it typically requires temperatures higher than those used for many alkylations.[5]
-
Alternative Workup: During the reaction workup, avoid strongly acidic conditions. A gentle quench with saturated aqueous ammonium chloride solution is often preferred over strong acids.
Standard Experimental Protocol: N-Alkylation of N-Boc-Phenethylamine
This protocol provides a general procedure for the N-alkylation of N-Boc-phenethylamine using sodium hydride and an alkyl bromide in DMF.
Materials:
-
N-Boc-phenethylamine
-
Sodium hydride (60% dispersion in mineral oil)
-
Alkyl bromide
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-phenethylamine (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous DMF to the flask to dissolve the starting material.
-
Deprotonation: Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl bromide (1.05 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Gentle heating (e.g., 40-50 °C) may be required for less reactive alkyl bromides.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated-N-Boc-phenethylamine.
Visualizing the Process
Experimental Workflow
Caption: A streamlined workflow for the N-alkylation of N-Boc-phenethylamine.
Reaction Mechanism and Potential Side Reactions
Caption: The desired reaction pathway and potential side reactions in N-Boc-phenethylamine alkylation.
References
-
Shie, J.-J., et al. (2007). N-Alkylation of N-Boc-4-aminopyridine. Molecules, 12(9), 2187-2201. Available at: [Link][2]
-
Reddy, M. S., et al. (2020). Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination. Molecules, 25(10), 2345. Available at: [Link]
-
Ferreira, M. J., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(5), 1226–1234. Available at: [Link][5]
- Douglas, C. J., & Overman, L. E. (2004). Catalytic Asymmetric Synthesis of Quaternary Carbons. Proceedings of the National Academy of Sciences, 101(15), 5363–5367.
-
Various Authors. (2016). How to do alkylation of NHBoc amines using alkyl bromide? ResearchGate. Available at: [Link][1]
- Katritzky, A. R., et al. (2004). N-3-Alkylation of Uracil and Derivatives via N-1-Boc Protection. ARKIVOC, 2005(3), 179-186.
- Gomes, P., et al. (2024). Does Conformation Affect the Analytical Response? A Structural and Infrared Spectral Evaluation of Phenethylamines (2C-H, 25H-NBOH, and 25I-NBOMe) Using In Silico Methodology. Molecules, 29(5), 1033.
-
Various Authors. (2016). What conditions can I use for the alkylation of 7-hydroxycoumarin dimer with N-Boc-3-bromopropylamine? ResearchGate. Available at: [Link][4]
- Black, D. A., et al. (2010). N-Alkylation of phenethylamine and tryptamine. Tetrahedron Letters, 51(33), 4441-4443.
- Reddy, M. S., et al. (2023).
-
Williams, J. M. J., et al. (2010). N-Alkylation of Phenethylamine and Tryptamine. ResearchGate. Available at: [Link]
-
Reddit User. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]
- Gribble, G. W. (2019). N-Dealkylation of Amines. Molecules, 24(11), 2149.
-
Reddy, M. S., et al. (2023). Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C-H Olefination. Semantic Scholar. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of tert-butyl N-(2-phenylethyl)carbamate
This guide provides researchers, scientists, and drug development professionals with in-depth technical assistance for the removal of excess di-tert-butyl dicarbonate (Boc anhydride) following the synthesis of tert-butyl N-(2-phenylethyl)carbamate. Our focus is on providing practical, field-tested solutions to common purification challenges, ensuring the high purity of your final compound.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of Boc-protected amines, offering direct solutions and explanations.
Q1: My ¹H NMR spectrum shows a persistent singlet at ~1.5 ppm, indicating residual Boc anhydride. How can I remove it without resorting to column chromatography?
A1: The presence of unreacted Boc anhydride is a frequent issue that can often be resolved without chromatography.[1][2] A highly effective method is chemical quenching. The addition of a nucleophilic agent will react with the excess Boc anhydride, forming a more easily removable byproduct. For instance, adding imidazole to the reaction mixture will form N-tert-butoxycarbonylimidazole, which can be readily removed with a dilute acid wash.[1][3] Alternatively, scavenger resins like polymer-supported trisamine (PS-Trisamine) can be employed. These resins react with the Boc anhydride, and the resulting resin-bound byproduct is simply filtered off.[1]
Q2: I performed a standard aqueous workup with sodium bicarbonate, but still observe Boc anhydride in my product. What went wrong?
A2: While a simple aqueous wash with a base like sodium bicarbonate can hydrolyze some of the excess Boc anhydride, its effectiveness can be limited.[1][4] Vigorous and repeated washes are often necessary.[1] The incomplete removal could be due to insufficient mixing, inadequate volume of the aqueous phase, or the reaction not being stirred long enough to allow for complete hydrolysis. For a more robust approach, consider one of the chemical quenching methods mentioned above.
Q3: Can I remove the excess Boc anhydride by evaporation?
A3: Yes, physical removal via evaporation or sublimation under high vacuum is a viable option, especially for non-volatile products.[1][2][5] Boc anhydride has a relatively low boiling point (56-57 °C at 0.5 mmHg), allowing it to be removed under reduced pressure.[2] This method is advantageous as it avoids the introduction of additional reagents. However, it requires appropriate high-vacuum equipment and is only suitable if your desired product, this compound, is not volatile under the same conditions.
Q4: What are the primary byproducts of the Boc protection reaction that I should be aware of during purification?
A4: The main byproducts from the reaction of an amine with Boc anhydride are tert-butanol and carbon dioxide.[2][6] These are generated from the breakdown of the intermediate tert-butyl carbonate. If the reaction is quenched with water, tert-butanol will be present in the reaction mixture. At elevated temperatures, isobutene can also be formed from the decomposition of Boc anhydride.[2] These byproducts are generally volatile and can often be removed during solvent evaporation.
Q5: How can I definitively confirm the absence of Boc anhydride in my final product?
A5: The most reliable method for confirming the absence of Boc anhydride is through ¹H NMR spectroscopy.[1][7] The two tert-butyl groups of Boc anhydride give a sharp, characteristic singlet at approximately 1.4-1.5 ppm in CDCl₃.[2] By carefully integrating this region and comparing it to the integration of a known proton signal from your product, you can quantify any residual anhydride. For a successful purification, this singlet should be absent from the spectrum.
Experimental Protocols: Purification of this compound
This section provides a detailed, step-by-step protocol for the chemical quenching and extraction of this compound to remove excess Boc anhydride.
Protocol: Imidazole Quench Followed by Acidic Wash
This method is highly effective for removing residual Boc anhydride and is suitable for products that are stable to mild acidic conditions.
Materials:
-
Crude reaction mixture containing this compound and excess Boc anhydride
-
Imidazole
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
0.5 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Reaction Quenching:
-
Once the Boc protection reaction is deemed complete by TLC or LC-MS, add 1.5 equivalents of imidazole to the reaction mixture.
-
Stir the mixture at room temperature for 1-2 hours. This allows the imidazole to react completely with the excess Boc anhydride.
-
-
Extraction:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer twice with 0.5 M HCl. This step protonates the imidazole and its Boc-adduct, rendering them water-soluble and facilitating their removal into the aqueous phase.[3]
-
Wash the organic layer once with saturated aqueous NaHCO₃ solution to neutralize any residual acid.
-
Finally, wash the organic layer with brine to remove any remaining water.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified this compound.
-
-
Purity Analysis:
-
Obtain a ¹H NMR spectrum of the product to confirm the absence of the Boc anhydride singlet at ~1.5 ppm.
-
Data Presentation
| Parameter | Value/Range | Rationale |
| Imidazole Equivalents | 1.5 eq | Ensures complete reaction with excess Boc anhydride. |
| Quenching Time | 1-2 hours | Sufficient time for the reaction between imidazole and Boc anhydride to go to completion at room temperature. |
| HCl Concentration | 0.5 M | Strong enough to protonate imidazole and its adduct for aqueous extraction, but mild enough to avoid premature deprotection of the Boc group on the product.[8] |
| Extraction Solvent | Ethyl acetate or Dichloromethane | Common organic solvents in which the product is soluble and which are immiscible with water. |
Decision Workflow for Purification
The following diagram illustrates the decision-making process for selecting the appropriate workup procedure to remove excess Boc anhydride.
Caption: Decision tree for selecting a purification method.
References
-
Reddit. removal of excess boc anhydride : r/OrganicChemistry.[Link]
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.[Link]
-
Reddit. Removal of Boc protecting group as workup? : r/chemistry.[Link]
-
Chemtips. Reactions that Work: Boc Protection.[Link]
-
J&K Scientific LLC. BOC Protection and Deprotection.[Link]
-
Reddit. Help Removing Excess Boc Anhydride : r/OrganicChemistry.[Link]
-
Master Organic Chemistry. Amine Protection and Deprotection.[Link]
-
Common Organic Chemistry. Boc Anhydride.[Link]
-
ResearchGate. Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O].[Link]
Sources
Navigating N-Boc-Phenethylamine Deprotection: A Guide to Minimizing Side Reactions
Technical Support Center
Welcome to our dedicated technical support center for the deprotection of N-Boc-phenethylamine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in this critical synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot existing problems and proactively design more robust deprotection strategies. Our focus is on anticipating and preventing common side reactions to ensure the highest purity and yield of your target phenethylamine.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during the acidic deprotection of N-Boc-phenethylamine?
A1: The principal issue arises from the mechanism of acid-catalyzed Boc cleavage. The reaction proceeds through the formation of a highly reactive tert-butyl cation intermediate.[1] This carbocation is a potent electrophile that can engage in undesirable side reactions, most notably Friedel-Crafts alkylation of the electron-rich aromatic ring of the phenethylamine moiety.[2]
Q2: Besides aromatic ring alkylation, what other side reactions should I be aware of?
A2: While t-butylation of the phenyl ring is a primary concern for this specific substrate, other issues can arise depending on your reaction conditions. If using trifluoroacetic acid (TFA), there's a possibility of forming a stable N-trifluoroacetylated byproduct, especially if the work-up conditions are not carefully controlled.[3] Incomplete deprotection is also a common problem, leading to a mixture of starting material and product.[1]
Q3: How do "scavengers" work to prevent these side reactions?
A3: Scavengers are nucleophilic reagents added to the deprotection mixture to intercept the reactive tert-butyl cation before it can alkylate your product.[1] They are chosen to be more reactive towards the carbocation than the aromatic ring or other nucleophilic sites on your molecule. Common scavengers effectively neutralize the electrophilic threat, converting the tert-butyl cation into a benign byproduct.
Q4: When should I choose an alternative deprotection method over the standard TFA/DCM protocol?
A4: While TFA in dichloromethane (DCM) is a robust and widely used method, it may not be optimal for substrates that are particularly sensitive to strong acid or prone to aromatic alkylation. Alternative methods should be considered when:
-
Your phenethylamine derivative contains other acid-labile functional groups.
-
You observe significant levels of t-butylated byproducts even with scavengers.
-
You are working on a larger scale where the handling and removal of TFA can be problematic.
Milder acidic conditions, such as 4M HCl in dioxane, or non-acidic methods like thermal deprotection, can offer greater selectivity in these cases.[4][5]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Appearance of a new, less polar spot by TLC, or a +56 Da peak in LC-MS.
-
Symptom: Your TLC plate shows a new spot with a higher Rf than the desired phenethylamine product. LC-MS analysis reveals a mass corresponding to your product plus 56 atomic mass units.
-
Probable Cause: This is a classic indicator of tert-butylation of the phenethylamine aromatic ring. The tert-butyl cation generated during deprotection has reacted with the electron-rich phenyl ring.
-
Solution:
-
Incorporate a Cation Scavenger: The most effective solution is to add a scavenger to the reaction mixture. Triisopropylsilane (TIS) or triethylsilane (TES) are excellent choices as they react with the tert-butyl cation via hydride transfer to form isobutane.[1] Water can also serve as a scavenger, forming tert-butanol.
-
Optimize Scavenger Concentration: Typically, scavengers are used in a concentration of 2.5-5% (v/v) in the deprotection cocktail. For particularly sensitive substrates, increasing the scavenger concentration may be beneficial.
-
Lower the Reaction Temperature: Performing the deprotection at 0 °C can help to slow down the rate of the competing alkylation reaction.[6]
-
Issue 2: Incomplete or sluggish deprotection.
-
Symptom: TLC or LC-MS analysis shows a significant amount of the N-Boc-phenethylamine starting material remaining after the expected reaction time.
-
Probable Cause:
-
Insufficient Acid Strength or Concentration: The concentration of the acid may be too low to efficiently cleave the Boc group.[7]
-
Low Reaction Temperature: While beneficial for reducing side reactions, low temperatures also slow down the desired deprotection reaction.[6]
-
Steric Hindrance: Bulky substituents on the phenethylamine backbone can hinder the approach of the acid to the Boc group.[1]
-
-
Solution:
-
Increase Reaction Time or Temperature: Allow the reaction to stir for a longer period or let it warm to room temperature, while monitoring carefully for the formation of side products.[7]
-
Increase Acid Concentration: Gradually increase the percentage of TFA in the reaction mixture (e.g., from 20% to 50% in DCM).[8]
-
Switch to a Stronger Acid System: For particularly stubborn substrates, a 4M solution of HCl in 1,4-dioxane can be more effective than TFA in DCM.[4]
-
Issue 3: Product is difficult to isolate or results in an oil.
-
Symptom: After aqueous work-up, the product remains in the aqueous layer or forms an intractable emulsion. Evaporation of the solvent post-reaction yields a sticky oil instead of a solid.
-
Probable Cause: The deprotected phenethylamine is likely present as its TFA or HCl salt, which can be highly polar and hygroscopic.
-
Solution:
-
Avoid Aqueous Work-up: For TFA deprotections, a common and effective procedure is to simply evaporate the TFA and solvent in vacuo. The resulting TFA salt can often be used directly in the next step.[8]
-
Trituration: The resulting oil can often be solidified by trituration with a non-polar solvent like diethyl ether.[8]
-
Use of a Basic Resin: To obtain the free amine without an aqueous work-up, the crude TFA salt can be dissolved in a solvent like methanol and stirred with a basic ion-exchange resin (e.g., Amberlyst A-21). The resin is then filtered off, and the solvent evaporated to yield the free amine.[9]
-
Visualizing the Reaction: Mechanism and Troubleshooting
Caption: Mechanism of Boc deprotection and the role of scavengers.
Key Experimental Protocols
Protocol 1: Standard Deprotection with TFA and a Silane Scavenger
This protocol is a robust starting point for the deprotection of most N-Boc-phenethylamine derivatives.
-
Preparation: Dissolve the N-Boc-phenethylamine (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: To the cooled solution, add triisopropylsilane (TIS) (0.5 equiv.) followed by the slow, dropwise addition of trifluoroacetic acid (TFA) (10 equiv.).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Work-up:
-
Method A (Direct Evaporation): Concentrate the reaction mixture under reduced pressure using a rotary evaporator. To remove residual TFA, co-evaporate with toluene (2 x 10 mL). The resulting phenethylamine TFA salt can often be used without further purification.[8]
-
Method B (Aqueous Work-up): Dilute the reaction mixture with DCM. Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Separate the layers, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the free amine.[2]
-
Protocol 2: Milder Deprotection with HCl in 1,4-Dioxane
This method is advantageous for substrates that are sensitive to the harshness of neat TFA or when trying to avoid potential trifluoroacetylation.
-
Preparation: Dissolve the N-Boc-phenethylamine (1.0 equiv.) in a minimal amount of a co-solvent like methanol or DCM if it is not readily soluble in dioxane.
-
Addition of Acid: Add a commercially available solution of 4M HCl in 1,4-dioxane (10-20 equiv.).
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 30 minutes to 2 hours. Monitor by TLC or LC-MS.[10]
-
Work-up: Evaporate the solvent and excess HCl under reduced pressure. The resulting phenethylamine hydrochloride salt is often a crystalline solid and can be isolated by filtration after trituration with diethyl ether.[11]
Protocol 3: Selective Deprotection with Oxalyl Chloride in Methanol
This is a very mild method suitable for substrates with other acid-sensitive functional groups.[12][13]
-
Preparation: Dissolve the N-Boc-phenethylamine (1.0 equiv.) in methanol (to a concentration of ~0.1 M) in a round-bottom flask and stir at room temperature for 5 minutes.
-
Addition of Reagent: Add oxalyl chloride (3.0 equiv.) dropwise to the solution. A slight exotherm and gas evolution may be observed.[14]
-
Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Work-up: Upon completion, carefully add deionized water to quench the reaction. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[6]
Data Summary for Method Selection
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Standard TFA | TFA, DCM, TIS | 0 °C to RT, 1-3 h | Fast, reliable, well-established | Harshly acidic, potential for side reactions, TFA can be difficult to remove |
| HCl/Dioxane | 4M HCl in Dioxane | RT, 0.5-2 h | Milder than neat TFA, product often precipitates as a solid HCl salt | Dioxane is a peroxide-forming solvent and a suspected carcinogen |
| Oxalyl Chloride | Oxalyl Chloride, MeOH | RT, 1-4 h | Very mild, good for acid-sensitive substrates | Slower, oxalyl chloride is toxic and moisture-sensitive |
| Thermal | Solvent (e.g., TFE, water) | 100-240 °C | No acid required, "green" | High temperatures required, may not be suitable for thermally sensitive molecules, can be slow |
Final Recommendations
The successful deprotection of N-Boc-phenethylamine hinges on a careful consideration of the substrate's reactivity and the potential for side reactions. For most standard applications, a TFA/DCM system with the inclusion of a silane scavenger like TIS offers a reliable and efficient method. However, for more delicate substrates or when troubleshooting persistent side-product formation, the milder conditions offered by HCl/dioxane or oxalyl chloride/methanol present excellent alternatives. Always monitor your reactions closely by an appropriate analytical method to determine the optimal reaction time and conditions for your specific phenethylamine derivative.
References
-
George, N., Ofori, S., Parkin, S. R., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(37), 22035–22041. Available from: [Link]
-
George, N., Ofori, S., Parkin, S. R., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(37), 22035-22041. Available from: [Link]
-
George, N., Ofori, S., Parkin, S. R., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(37), 22035–22041. Available from: [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
-
University of Kentucky Libraries. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]
-
Ryan, M. R., Lynch, D., Collins, S. G., & Maguire, A. R. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946–1963. Available from: [Link]
-
Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular diversity, 9(4), 291–293. Available from: [Link]
-
ACS Green Chemistry Institute. (n.d.). Thermal Methods. Retrieved from [Link]
-
Reddit. (2014). Removal of Boc protecting group as workup? Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
University College Cork. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl? Retrieved from [Link]
-
Ryan, M. R., Lynch, D., Collins, S. G., & Maguire, A. R. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available from: [Link]
-
Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]
-
University of Arizona. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]
-
Ryan, M. R., Lynch, D., Collins, S. G., & Maguire, A. R. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic process research & development, 28(5), 1946–1963. Available from: [Link]
-
ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Retrieved from [Link]
-
Lancia, F., Carlier, J., Vagnarelli, F., Vecchiotti, G., Stronati, M., & Giorgi, G. (2018). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Journal of analytical toxicology, 42(9), 618–626. Available from: [Link]
- Google Patents. (n.d.). Use of carbocation scavenger during oligonucleotide synthesis.
-
ResearchGate. (n.d.). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Retrieved from [Link]
-
Chen, Y. H., & Lin, C. H. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic science international, 325, 110884. Available from: [Link]
-
Apollo Scientific. (n.d.). Anti-Friedel-Crafts alkylation via electron donor-acceptor photo-initiation. Retrieved from [Link]
-
University of Bath. (n.d.). N-Alkylation of phenethylamine and tryptamine. Retrieved from [Link]
-
Tsujikawa, K., Kuwayama, K., Miyaguchi, H., Kanamori, T., Iwata, Y. T., & Inoue, H. (2014). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic toxicology, 32(1), 123–130. Available from: [Link]
-
ChemSpider. (2020). Boc deprotection of [[921|BocPhePheOEt]]. Retrieved from [Link]
-
Cole, D. E., Kelly, C. B., & Molander, G. A. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Organic letters, 22(15), 6033–6038. Available from: [Link]
-
Reddit. (2023). Boc De-protection. Retrieved from [Link]
-
Polypeptide Group. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Retrieved from [Link]
-
Achille, F., Giorgio, M., Elia, C., & Francesco, M. (2020). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules (Basel, Switzerland), 25(23), 5723. Available from: [Link]
-
Chen, Y. H., & Lin, C. H. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International, 325, 110884. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. reddit.com [reddit.com]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. xray.uky.edu [xray.uky.edu]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Aqueous Solubility Challenges of N-Boc-Phenethylamine
Introduction
N-tert-butoxycarbonyl-phenethylamine (N-Boc-phenethylamine) is a critical intermediate in synthetic organic chemistry and drug development. Its structure, featuring a hydrophobic phenyl group and a bulky, non-polar Boc protecting group, renders it practically insoluble in aqueous solutions. This low solubility presents a significant hurdle for researchers, particularly in applications requiring aqueous media, such as biological assays and downstream reaction quenching.
This technical guide provides a comprehensive, structured approach to overcoming the solubility challenges of N-Boc-phenethylamine. We will move from fundamental principles to advanced solubilization techniques, explaining the underlying chemistry of each method to empower researchers to make informed decisions for their specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: Why is N-Boc-phenethylamine so poorly soluble in water?
A: The solubility of a molecule is governed by the principle "like dissolves like." Water is a highly polar solvent that forms strong hydrogen bonds. N-Boc-phenethylamine, however, is predominantly non-polar. The large, hydrophobic tert-butoxycarbonyl (Boc) group and the phenyl ring prevent effective interaction with water molecules, leading to very low solubility.
Q2: I see some sources say phenethylamine is water-soluble. Why does adding the Boc group change this so drastically?
A: Phenethylamine itself is moderately soluble in water.[1][][3] This is because its primary amine group (-NH2) is available to be protonated and can participate in hydrogen bonding with water.[1][4] The addition of the large, non-polar Boc group masks the amine's polarity and introduces significant hydrophobic character, dramatically reducing its ability to dissolve in water.
Q3: Is it possible to dissolve N-Boc-phenethylamine in pure water at all?
A: Achieving a meaningful concentration in pure water at room temperature is extremely difficult. While vigorous stirring or sonication might lead to a very fine suspension, it will not form a true, stable solution. For most practical applications, modification of the solvent system is necessary.
Q4: Can I just heat the water to dissolve it?
A: Increasing the temperature can modestly increase the solubility of some solids.[5] However, for a highly non-polar compound like N-Boc-phenethylamine in water, the effect is often minimal and the compound is likely to precipitate out again upon cooling. Furthermore, excessive heat could risk degradation of the compound.
In-Depth Troubleshooting Guide
This guide is structured as a decision-making workflow. Start with the simplest and most common techniques before progressing to more complex formulation strategies.
Workflow: Selecting a Solubilization Strategy
Caption: Decision tree for solubilizing N-Boc-phenethylamine.
Tier 1: Co-Solvent Systems
This is the most common and straightforward approach for chemists. The principle is to reduce the overall polarity of the aqueous solvent system, making it more hospitable to the non-polar solute.[]
Mechanism of Action: Water-miscible organic solvents (co-solvents) have both hydrophilic and hydrophobic regions. They integrate into water's hydrogen-bonding network, effectively lowering the polarity of the bulk solution. This reduction in polarity decreases the energy penalty required to create a cavity for the hydrophobic N-Boc-phenethylamine molecule, thus increasing its solubility.[]
Recommended Co-solvents:
| Co-Solvent | Typical Starting % (v/v) | Properties & Considerations |
| Dimethyl Sulfoxide (DMSO) | 5-20% | Excellent solubilizing power for non-polar compounds.[7] Low toxicity. Can be difficult to remove under vacuum. |
| Ethanol (EtOH) | 10-30% | "Greener" solvent, readily available, and easily evaporated. Less powerful than DMSO. |
| Methanol (MeOH) | 10-30% | Good solubilizing power, similar to ethanol but more toxic. Often used in chromatography.[8] |
| Acetonitrile (ACN) | 10-30% | Common in HPLC and reaction workups. Less viscous than DMSO. |
| Tetrahydrofuran (THF) | 5-20% | Strong solvent, but can form peroxides and may be incompatible with some downstream applications. |
| Acetone | 10-30% | Volatile and effective, but its high vapor pressure can be a concern. |
Experimental Protocol: Solubilization with a Co-solvent
-
Preparation: Weigh the required amount of N-Boc-phenethylamine into a clean, dry vial.
-
Co-solvent Addition: Add the minimum volume of the chosen organic co-solvent (e.g., DMSO) required to fully dissolve the solid. Vortex or sonicate briefly until a clear solution is obtained.
-
Aqueous Dilution: While stirring or vortexing vigorously, slowly add the aqueous buffer or water dropwise to the organic solution.
-
Observation: Continue adding the aqueous phase until the desired final concentration and solvent ratio are reached. Observe the solution carefully. If it remains clear, the compound is soluble. If it becomes cloudy or a precipitate forms, the solubility limit has been exceeded.
Trustworthiness Check: A stable solution should remain clear and free of particulates for an extended period (at least several hours) at the working temperature. If precipitation occurs over time, a higher percentage of co-solvent may be required.
Tier 2: pH Adjustment (Acidification)
This method leverages the basicity of the underlying amine, even though it is protected. While the Boc group prevents the nitrogen's lone pair from acting as a strong base, it can be removed under acidic conditions, liberating the highly soluble phenethylammonium salt. This is an irreversible method that removes the Boc group.
Mechanism of Action: The Boc protecting group is labile under acidic conditions.[9] Introducing a strong acid (like HCl or TFA) will cleave the tert-butyl carbamate, generating the protonated phenethylammonium ion (C₆H₅CH₂CH₂NH₃⁺). This resulting salt is ionic and therefore highly soluble in water.[10][11]
Use this method ONLY if the goal is to deprotect the amine and solubilize the resulting product simultaneously.
Experimental Protocol: Acidic Deprotection and Solubilization
-
Suspension: Suspend the N-Boc-phenethylamine in water or the desired aqueous buffer at the target concentration. The mixture will be a cloudy slurry.
-
Acidification: While stirring, add a strong acid (e.g., 1 M HCl) dropwise.
-
Monitoring: Monitor the mixture. As the Boc group is cleaved and the ammonium salt is formed, the solid will begin to dissolve.
-
Completion: Continue adding acid until the solution becomes completely clear. Check the final pH to ensure it is acidic (typically pH < 2).
Trustworthiness Check: The reaction is complete when the solution is a clear, homogeneous liquid with no visible solid. The identity of the product should be confirmed by an appropriate analytical method (e.g., TLC, LC-MS) to verify the removal of the Boc group.
Tier 3: Advanced Formulation Strategies
When co-solvents are not permissible (e.g., in sensitive cell-based assays) and deprotection is not desired, advanced formulation excipients can be used.
A) Surfactants (Micellar Solubilization)
Mechanism of Action: Surfactants are amphiphilic molecules with a polar (hydrophilic) "head" and a non-polar (hydrophobic) "tail".[12] Above a specific concentration, the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a non-polar microenvironment. The hydrophobic N-Boc-phenethylamine partitions into this core, while the hydrophilic heads maintain the micelle's solubility in the bulk aqueous solution.[13][14]
Caption: Micellar solubilization of a hydrophobic compound.
Common Surfactants:
-
Polysorbate 80 (Tween® 80): Non-ionic, widely used in pharmaceutical formulations.
-
Polysorbate 20 (Tween® 20): Non-ionic, common in biological buffers (e.g., TBST).
-
Sodium Dodecyl Sulfate (SDS): Anionic, a strong solubilizing agent, but can denature proteins.
B) Cyclodextrins (Inclusion Complexation)
Mechanism of Action: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone.[15] Their exterior is hydrophilic, making them water-soluble, while the interior cavity is hydrophobic.[16][17] The non-polar N-Boc-phenethylamine molecule can fit inside this hydrophobic cavity, forming a host-guest "inclusion complex."[18][19] This complex effectively shields the hydrophobic guest molecule from the water, rendering the entire complex water-soluble.[16]
Common Cyclodextrins:
-
β-Cyclodextrin (β-CD): Common and cost-effective, but has relatively low aqueous solubility itself.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified version with much higher aqueous solubility and a better safety profile, making it a preferred choice in many pharmaceutical applications.[18]
References
-
Hilaris Publisher. (2024, May 29). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. [Link]
-
Balan, G., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]
-
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]
-
MDPI. (2025, October 21). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. [Link]
-
PMC. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. [Link]
-
IJSDR. (2011, January 12). Methods to boost solubility. [Link]
-
Slideshare. (n.d.). Methods of solubility enhancements. [Link]
-
ASCE Library. (n.d.). Surfactant Solubilization of Organic Compounds in Soil/Aqueous Systems. Journal of Environmental Engineering, 120(1). [Link]
-
Scholars Research Library. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview. [Link]
-
Encyclopedia MDPI. (2022, December 9). Enhance the Solvent Potential of Water. [Link]
-
Asian Journal of Pharmaceutical Research. (2025, April 5). Enhancing the Solubility of Poorly Soluble Drugs. [Link]
-
Homework.Study.com. (n.d.). When added to water, soluble amines will...[Link]
-
PMC. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
Dow Inc. (n.d.). Surfactants, Emulsifiers and Polyglycols. [Link]
-
Wiley Online Library. (2007, February 16). Separation of Organic Compounds from Surfactant Solutions: A Review. [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]
-
Personal.utdallas.edu. (n.d.). Solubility and pH of amines. [Link]
-
Open Oregon Educational Resources. (n.d.). 5.3 Amine Protonation – Introductory Organic Chemistry. [Link]
-
Chemtips - WordPress.com. (2012, June 18). Reactions that Work: Boc Protection. [Link]
-
Solubility of Things. (n.d.). Phenylethylamine. [Link]
-
Jay C. McLaughlin. (n.d.). Experiment 27 - Amines and Amides. [Link]
-
Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction. [Link]
-
PubChem. (n.d.). Phenethylamine. [Link]
-
lookchem. (n.d.). Cas 64-04-0,Phenethylamine. [Link]
-
Wikipedia. (n.d.). Phenethylamine. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. [Link]
-
ACSGCIPR. (2016, February 12). MedChem Tips and Tricks. [Link]
-
Pharmaceutical Technology. (2026, February 5). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. [Link]
-
MDPI. (2024, April 9). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 3. lookchem.com [lookchem.com]
- 4. issr.edu.kh [issr.edu.kh]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. asianjpr.com [asianjpr.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Isolation (Recovery) [chem.ualberta.ca]
- 11. 5.3 Amine Protonation – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. mdpi.com [mdpi.com]
- 19. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Stability & Deprotection of tert-Butyl N-(2-phenylethyl)carbamate
Executive Summary & Molecule Profile
User Query: "How stable is tert-butyl N-(2-phenylethyl)carbamate in acid, and how do I remove the group without damaging the molecule?"
The Molecule:
-
Core Function: Protection of the primary amine of 2-phenylethylamine (PEA) using the Boc (tert-butyloxycarbonyl) group.
-
Critical Insight: While the Boc group is a standard acid-labile protector, the specific substrate (phenethylamine) introduces a unique risk: volatility of the free amine . Unlike amino acids, free phenethylamine is a liquid (bp ~197°C) that can be partially lost during high-vacuum concentration if not maintained as a salt.
Stability Profile: The "Keep it Safe" Guide
The Boc group is kinetically stable to bases and nucleophiles but thermodynamically unstable in acidic environments.
Acid Compatibility Chart
| Environment | pH Range | Stability Status | Recommendation |
| Aqueous Workup | > 4.0 | Stable | Safe to wash with dilute citric acid or 0.5M HCl (cold, rapid wash). |
| HPLC Solvents | ~ 2.0 | Metastable | 0.1% TFA in H2O/ACN causes slow degradation (approx. 1-5% cleavage over 24h at RT). Analyze immediately or freeze fractions. |
| Strong Acid (Dilute) | < 1.0 | Labile | 1M HCl or 5% TFA will induce cleavage over hours. Do not use for storage. |
| Strong Acid (Conc.) | < 0 | Unstable | TFA (neat) or 4M HCl/Dioxane causes rapid, complete cleavage (< 1 hr). |
Mechanism of Instability (DOT Visualization)
The following diagram illustrates the pathway of acid-catalyzed cleavage. Understanding this mechanism is crucial for preventing side reactions.
Figure 1: Acid-catalyzed cleavage mechanism. Note the "tert-Butyl Cation" node—this is the source of alkylation impurities if not scavenged.[3][4]
Controlled Deprotection Protocols
Do not default to neat TFA without considering the workup. Choose the method based on your downstream needs.
Method A: The "Purification-Ready" Approach (HCl/Dioxane)
Best for: Isolating the product as a solid hydrochloride salt.
-
Dissolution: Dissolve this compound (1.0 equiv) in a minimal amount of dry 1,4-dioxane or Ethyl Acetate.
-
Acid Addition: Add 4M HCl in dioxane (5–10 equiv).
-
Note: Avoid aqueous HCl if possible to prevent solubility issues.
-
-
Reaction: Stir at Room Temperature (RT) for 30–60 minutes.
-
Monitoring: TLC (visualize with Ninhydrin; starting material disappears).
-
-
Workup:
-
If a precipitate forms: Filter and wash with cold ether.
-
If no precipitate: Concentrate in vacuo to dryness.
-
CRITICAL: Do not neutralize. Keep as the HCl salt to prevent volatility loss.
-
Method B: The "Scavenger" Approach (TFA/DCM)
Best for: Cases where the phenyl ring is electron-rich or if you observe alkylation impurities.
-
Cocktail Preparation: Prepare a solution of TFA:DCM:Triethylsilane (50:45:5).
-
Why Triethylsilane (TIS)? It acts as a hydride donor to quench the tert-butyl cation, converting it to isobutane (gas) and preventing it from attacking the phenyl ring (Friedel-Crafts alkylation).
-
-
Reaction: Add the cocktail to the substrate (approx. 10 mL per gram).
-
Time: Stir at RT for 30 minutes.
-
Workup: Evaporate volatiles. Co-evaporate with toluene (2x) or DCM (2x) to remove residual TFA.
Troubleshooting & FAQs
Decision Tree: Troubleshooting Common Failures
Figure 2: Diagnostic flowchart for deprotection failures.
Frequently Asked Questions
Q1: I see a +56 Da impurity in my mass spec. What is it? A: This is a tert-butylated byproduct.[5] The tert-butyl cation generated during cleavage acted as an electrophile and attacked the phenyl ring of your phenethylamine.
-
Fix: Repeat the reaction using Method B (TFA/DCM/Triethylsilane). The silane quenches the cation faster than it reacts with the ring [1].
Q2: My product disappeared after using the rotavap. Where did it go? A: Phenethylamine (the free base) is a liquid with moderate volatility.[6] If you performed a basic workup (pH > 10) and then applied high vacuum, you likely distilled off your product.
-
Fix: Isolate the product as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt , which are non-volatile solids.
Q3: Can I use HCl in Methanol? A: Yes, but be cautious. HCl in MeOH can lead to the formation of methyl esters if you have other carboxylic acid groups present. For simple phenethylamine, it is safe, but HCl/Dioxane is generally preferred to precipitate the salt directly [2].
Q4: Is the Boc group stable to hydrogenation? A: Yes. You can reduce other functional groups (e.g., nitro, benzyl esters) using H2/Pd-C without affecting the Boc group, provided the solvent is not acidic [3].
References
-
Lundt, B. F., et al. "Selective Removal of the tert-Butyloxycarbonyl Group." International Journal of Peptide and Protein Research, vol. 12, no. 5, 1978, pp. 258-268.
-
Stahl, G. L., et al. "General Procedure for the Synthesis of Mono-N-Boc-Diamines." The Journal of Organic Chemistry, vol. 43, no. 11, 1978, pp. 2285-2286.
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006. (Standard Reference Text).
-
Han, G., et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Tetrahedron, vol. 60, no. 11, 2004, pp. 2447-2467.
Sources
- 1. tert-butyl N-(2-amino-2-phenylethyl)carbamate | C13H20N2O2 | CID 2771847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis routes of TERT-BUTYL N-{2-[(2-PHENYLETHYL)AMINO]ETHYL}CARBAMATE [benchchem.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. download.basf.com [download.basf.com]
minimizing racemization during derivatization of phenylethyl carbamates
A Guide to Minimizing Racemization for Researchers and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you face in the lab. This guide is structured to help you diagnose, troubleshoot, and ultimately prevent racemization during the critical step of derivatizing phenylethyl carbamates, ensuring the stereochemical integrity of your chiral molecules.
Section 1: The Root Cause: Understanding the Mechanism of Racemization
To effectively prevent racemization, we must first understand its chemical basis. For phenylethyl carbamates, and indeed many chiral amines, the loss of stereochemical purity during derivatization is not random. It is a predictable chemical process driven by the acidity of the proton on the chiral center (the α-proton).
The core issue is the abstraction of this α-proton by a base.[1][2] This deprotonation event forms a planar carbanion intermediate. Because this intermediate is flat, the "top" and "bottom" faces are equally accessible for re-protonation. When the proton is added back, it can do so from either face, resulting in a mixture of both the original (S) and the inverted (R) enantiomers, thereby eroding the enantiomeric excess (ee).[3]
Factors that stabilize this planar carbanion, such as the adjacent phenyl group in phenylethylamine derivatives, can increase the likelihood of racemization. The entire process is a battle against the formation and lifetime of this intermediate.
Caption: Figure 1: Mechanism of Base-Induced Racemization.
Section 2: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions that arise when dealing with chiral integrity.
Q1: What exactly is racemization and why is it a critical issue for my phenylethyl carbamate derivatives? A1: Racemization is the conversion of an enantiomerically pure (or enriched) substance into a mixture containing equal amounts of both enantiomers (a racemate). In drug development, different enantiomers of a chiral molecule can have drastically different biological activities, from therapeutic effects to toxicity.[4] Therefore, maintaining the correct stereochemistry is paramount for safety, efficacy, and obtaining reliable analytical results.
Q2: What is the single most important factor that causes racemization during derivatization? A2: The presence of a base is the primary trigger.[1][2] Derivatization reactions of amines or carbamates often require a base to act as a scavenger for acid byproducts (like HCl from an acid chloride). However, this same base can abstract the acidic proton at the chiral center, initiating the racemization pathway shown in Figure 1.
Q3: Does the choice of solvent have a significant impact? A3: Absolutely. The solvent influences the stability of the charged carbanion intermediate. Polar aprotic solvents, such as Dimethylformamide (DMF), can stabilize this intermediate, potentially accelerating racemization.[5][6] Conversely, less polar solvents like ethyl acetate or dichloromethane are often better choices for minimizing epimerization.[6] Studies have shown that ethyl acetate can provide excellent conversion with minimal epimerization compared to more problematic solvents like DMF.[5][6]
Q4: How critical are temperature and reaction time? A4: Both are extremely critical. Higher temperatures provide the necessary activation energy to overcome the barrier for proton abstraction, directly increasing the rate of racemization.[1][7] Similarly, prolonged exposure to basic conditions, even at lower temperatures, increases the cumulative risk of epimerization.[1] The ideal is always to use the lowest possible temperature and shortest reaction time necessary for complete derivatization.
Section 3: Troubleshooting Guide: From Problem to Solution
This section is designed for hands-on problem-solving when your results show an unexpected loss of enantiomeric purity.
| Observed Problem | Potential Root Cause(s) | Recommended Solutions & Preventive Measures |
| Significant loss of enantiomeric excess (ee) (e.g., ee drops from >99% to <95% post-derivatization) | 1. Reaction Temperature is Too High: Elevated temperatures accelerate the rate of proton abstraction.[7][8] 2. Base is Too Strong/Concentrated: Strong bases (e.g., DBU) or high concentrations of milder bases (e.g., triethylamine) increase the rate of deprotonation.[2] 3. Inappropriate Solvent Choice: Use of polar aprotic solvents like DMF can stabilize the racemization intermediate.[5][6] | 1. Temperature Control: Perform the reaction at 0°C or below using an ice or dry ice/acetone bath. Avoid any exothermic spikes by adding reagents slowly. 2. Optimize Base: Switch to a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or pyridine. Use the minimum stoichiometric amount required (e.g., 1.0-1.2 equivalents). 3. Change Solvent: Replace DMF or DMSO with Dichloromethane (DCM), Chloroform, or Ethyl Acetate.[6] |
| Inconsistent or irreproducible ee values between experimental runs | 1. Poor Temperature Regulation: Fluctuations in ambient temperature or inconsistent cooling can lead to variable rates of racemization. 2. Inaccurate Reagent Measurement: Small variations in the amount of base can have a large impact on the final ee. 3. Variable Reaction Times: Allowing the reaction to run for different lengths of time after completion exposes the product to racemizing conditions variably. | 1. Use a Cryostat/Chilled Bath: Ensure consistent, stable low temperatures for the entire reaction duration. 2. Prepare Fresh Solutions: Use freshly prepared, accurately measured solutions of your base and derivatizing agent. 3. Monitor Reaction Closely: Use TLC or rapid LC-MS to monitor the reaction's progress. Once the starting material is consumed, quench the reaction immediately. |
| Complete racemization (product is a 50:50 mixture of enantiomers) | 1. Highly Unfavorable Conditions: A combination of high temperature, a strong base, and a long reaction time. 2. Incorrect Reagent: The chosen derivatizing agent may require harsh conditions that are incompatible with maintaining chirality. | 1. Protocol Overhaul: Re-design the experiment from the ground up using the mildest possible conditions (e.g., 0°C to -20°C, weak base, non-polar solvent). 2. Select a Milder Derivatizing Agent: Investigate reagents that react efficiently under neutral or very mild basic conditions. For example, activated esters or reagents like N-(trifluoroacetyl)-L-prolyl chloride are often used for GC analysis due to their reactivity under mild conditions.[4][9] |
| Low yield of derivatized product in addition to racemization | 1. Reagent Decomposition: High temperatures can cause the derivatizing agent or the product to decompose.[7] 2. Competing Side Reactions: The harsh conditions may favor other reaction pathways over the desired derivatization. | 1. Verify Reagent Stability: Check the recommended storage and handling conditions for your derivatizing agent. 2. Stepwise Optimization: First, find conditions that give a high yield of the product, even if racemized. Then, systematically reduce the temperature and basicity to suppress racemization while maintaining an acceptable yield. |
Section 4: Field-Proven Protocol for Minimal Racemization
The following is a generalized, robust protocol for derivatizing a phenylethyl carbamate with a chiral chloroformate reagent, designed specifically to minimize racemization.
Caption: Figure 2: Low-Racemization Derivatization Workflow.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the phenylethyl carbamate (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and allow the solution to equilibrate to 0°C with gentle stirring. Maintaining low temperatures is crucial for minimizing racemization during workup as well.[10]
-
Base Addition: Add a mild, non-nucleophilic base such as pyridine or N,N-diisopropylethylamine (DIEA) (1.1-1.2 eq.) to the cooled solution. Stir for 5 minutes.
-
Derivatization: Slowly add the chiral derivatizing agent (e.g., (1R)-(-)-Menthyl chloroformate, 1.1 eq.) dropwise via syringe over 5-10 minutes. A slow addition helps to dissipate any heat generated.
-
Monitoring: Monitor the reaction progress every 10-15 minutes using Thin Layer Chromatography (TLC) or a rapid LC-MS method. The goal is to stop the reaction as soon as the starting material is consumed, typically within 30-60 minutes.
-
Quenching: Once the reaction is complete, immediately quench it by adding cold, pre-chilled 0.5 M aqueous HCl. This will neutralize the base and halt the reaction.
-
Aqueous Workup: Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with cold 0.5 M HCl, cold saturated aqueous NaHCO₃, and finally cold brine.
-
Perform all washing and separation steps quickly and, if possible, keep the separatory funnel cooled in an ice bath.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation). Crucially, ensure the water bath temperature for evaporation does not exceed 30°C.
-
Analysis: Purify the resulting diastereomeric carbamates via flash chromatography if necessary. Analyze the diastereomeric ratio, which corresponds to the enantiomeric excess of the starting material, using achiral HPLC, GC, or NMR spectroscopy.[4]
By meticulously controlling temperature, choosing reagents wisely, and minimizing reaction time, this protocol provides a self-validating system to preserve the stereochemical integrity of your valuable compounds.
References
-
Title: Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide. Source: ResearchGate URL: [Link]
-
Title: Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines Source: National Institutes of Health URL: [Link]
-
Title: Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide Source: ResearchGate URL: [Link]
-
Title: Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research Source: National Institutes of Health URL: [Link]
-
Title: Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation Source: ResearchGate URL: [Link]
-
Title: Role of Additives during Deracemization Using Temperature Cycling Source: National Institutes of Health URL: [Link]
-
Title: Epimerisation in Peptide Synthesis Source: MDPI URL: [Link]
-
Title: Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools Source: MDPI URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Role of Additives during Deracemization Using Temperature Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Guide: Boc vs. Cbz Protection for Phenethylamine Synthesis
Executive Summary
In the synthesis of phenethylamine (PEA) derivatives—a scaffold central to psychotropics, neurotransmitters, and alkaloids—the choice between tert-Butyloxycarbonyl (Boc) and Carboxybenzyl (Cbz) protection is rarely about yield alone. Both strategies consistently deliver >90% yields for primary amines.
The decision rests on orthogonality and downstream compatibility .
-
Choose Boc if your target molecule contains halogens (Cl, Br, I) or benzyl ethers, or if you require base-catalyzed downstream modifications.
-
Choose Cbz if your molecule is acid-sensitive (e.g., contains tert-butyl esters) or if you need to avoid the formation of hygroscopic trifluoroacetate salts during deprotection.
Mechanistic Foundations
Understanding the cleavage mechanism is vital for troubleshooting low yields or side reactions.
Boc: Acidolysis
The Boc group is cleaved by strong acids (TFA, HCl).[1][2] The reaction is driven by the protonation of the carbonyl oxygen, followed by the collapse of the carbamate into a tert-butyl cation and carbamic acid.
-
Critical Insight: The generated tert-butyl cation is a strong electrophile.[3] In electron-rich PEA derivatives (e.g., 3,4-dimethoxyphenethylamine), this cation can alkylate the aromatic ring. Scavengers (triethylsilane or thioanisole) are often required.
Cbz: Hydrogenolysis
The Cbz group is typically cleaved via catalytic hydrogenation (
-
Critical Insight: This process is reductive. It will simultaneously reduce nitro groups, cleave benzyl ethers, and dehalogenate aryl halides—a common feature in medicinal chemistry PEA targets.
Figure 1: Mechanistic divergence of Boc (Acidolysis) and Cbz (Hydrogenolysis) cleavage pathways.
Strategic Performance Comparison
The following data aggregates performance metrics specifically for primary benzylic amines (PEA class).
| Feature | Boc (tert-Butyloxycarbonyl) | Cbz (Carboxybenzyl) |
| Installation Yield | 92–98% | 85–95% |
| Atom Economy | Moderate (Loss of t-Bu) | Lower (Loss of Benzyl) |
| Acid Stability | Poor (Cleaves in TFA, HCl) | Good (Stable to TFA; cleaves in HBr) |
| Base Stability | Excellent (Stable to NaOH, LiOH) | Excellent (Stable to NaOH, LiOH) |
| Reductive Stability | Excellent (Stable to | Poor (Cleaves with |
| Deprotection Byproducts | Isobutene (gas), | Toluene (liquid), |
| Purification Ease | High (Byproducts evaporate) | Moderate (Requires extraction of toluene) |
| Cost (Reagent) | Moderate ( | Low ( |
Orthogonality in Multi-Step Synthesis
-
Boc is orthogonal to Cbz: You can remove a Cbz group (via hydrogenation) without affecting a Boc group on the same molecule.
-
Cbz is orthogonal to Boc (mostly): You can remove a Boc group (via TFA) without affecting a Cbz group, provided the reaction time is controlled. Note: Strong acids like HBr/AcOH will cleave Cbz.
Experimental Protocols
These protocols are optimized for phenethylamine substrates (approx. 10 mmol scale).
A. Boc Protection & Deprotection[1][8][9][10][11]
Installation Protocol:
-
Dissolve: 10 mmol PEA in 20 mL DCM (or THF/Water 1:1 for better solubility of salts).
-
Base: Add 1.1 eq. Triethylamine (
) or . -
Reagent: Add 1.1 eq. Di-tert-butyl dicarbonate (
) slowly at 0°C. -
Reaction: Warm to RT and stir for 2–4 hours.
-
Workup: Wash with 1M citric acid (to remove unreacted amine), then brine. Dry over
. -
Result: Quantitative yield is common.
Deprotection Protocol (TFA Method):
-
Dissolve: Dissolve Boc-PEA in DCM (10 mL/g).
-
Acid: Add Trifluoroacetic acid (TFA) (1:1 ratio with DCM) at 0°C.
-
Scavenger: Crucial for electron-rich PEAs: Add 2.5% Triethylsilane (TES) or Thioanisole.
-
Reaction: Stir 1 hour at RT. Monitor by TLC (ninhydrin stain).
-
Workup: Evaporate volatiles. Warning: The product is a TFA salt (hygroscopic). To get the free base, dissolve in DCM and wash with sat.
.
B. Cbz Protection & Deprotection[1][5][6][8][9][10][12]
Installation Protocol (Schotten-Baumann):
-
Dissolve: 10 mmol PEA in 25 mL Acetone/Water (1:1).
-
Base: Add 1.5 eq.
or (solid or solution).[4] -
Reagent: Cool to 0°C. Add 1.2 eq. Benzyl Chloroformate (
) dropwise.[4] Vigorous stirring is essential to prevent anhydride formation. -
Reaction: Stir 3–12 hours at RT.
-
Workup: Evaporate acetone. Extract aqueous layer with EtOAc.[4] Wash with 1M HCl and brine.
Deprotection Protocol (Hydrogenolysis):
-
Dissolve: Dissolve Cbz-PEA in MeOH or EtOH (0.1 M concentration).
-
Catalyst: Add 10 wt% Pd/C (approx. 10% by mass of substrate).
-
Atmosphere: Purge with
, then apply balloon (1 atm). -
Reaction: Stir vigorously for 2–12 hours.
-
Workup: Filter through Celite to remove Pd. Evaporate solvent.
-
Note: If the reaction stalls, add a drop of acetic acid to protonate the amine product, preventing it from poisoning the catalyst.
-
Decision Matrix
Use this logic flow to select the correct group for your specific PEA derivative.
Figure 2: Strategic decision tree for selecting protection groups based on substrate functionality.
Troubleshooting & "Gotchas"
The "TFA Salt" Trap (Boc)
Boc deprotection with TFA yields the trifluoroacetate salt. These salts are often oils or hygroscopic solids that are difficult to handle.
-
Solution: Use HCl in Dioxane (4M) instead of TFA. This yields the hydrochloride salt, which is usually a nice, crystalline solid for PEA derivatives.
The "Catalyst Poisoning" (Cbz)
Phenethylamines with sulfur-containing side chains (e.g., thio-analogues) will poison Palladium catalysts, halting Cbz removal.
-
Solution: Use HBr in Acetic Acid (33%) for Cbz removal (harsh acidic conditions) or switch to Boc.
Regioselectivity (Dopamine Derivatives)
If protecting a dopamine derivative (PEA with a catechol),
-
Control: Keep pH near 8–9 using
to ensure selectivity for the amine over the phenol.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (4th ed.).[5][6] Wiley.
-
BenchChem. (2025).[4][7] A Comparative Guide to Amine Protecting Groups: Alternatives to N,N-diallyl-4-methylbenzenesulfonamide.
-
Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2025).[8] Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation.[8] ACS Medicinal Chemistry Letters, 17(1), 44-47.[8]
-
Agami, C., & Couty, F. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724.
-
Felpin, F.-X., & Fouquet, E. (2010).[9][10] A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd/C Catalyst with Well-Defined Properties. Chemistry – A European Journal, 16(41), 12440-12445.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. wiley.com [wiley.com]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
reference standards for tert-butyl N-(2-phenylethyl)carbamate analysis
An In-Depth Guide to Reference Standards for the Analysis of tert-Butyl N-(2-phenylethyl)carbamate
For researchers, scientists, and professionals in drug development, the accurate analysis of synthetic intermediates is paramount to ensuring the integrity and quality of the final product. This compound, a key intermediate used for introducing a Boc-protected 2-phenylethylamine moiety, is no exception. Its purity and identity must be rigorously verified. This guide provides a comparative analysis of reference standards for this compound, detailing the analytical methodologies and the critical role these standards play in achieving reliable and reproducible results.
The Critical Role of Reference Standards in Chemical Analysis
A reference standard is a highly purified and well-characterized material used as a calibration standard or control in analytical testing. It is the cornerstone of analytical validity, providing the benchmark against which a sample is measured. The choice of reference standard directly impacts the accuracy, precision, and reliability of the analytical data generated. For a compound like this compound, this is crucial for monitoring reaction progress, quantifying yield, and identifying impurities.
The trustworthiness of a reference standard is established through comprehensive characterization and, in the case of Certified Reference Materials (CRMs), adherence to internationally recognized standards like ISO 17025, which governs the general requirements for the competence of testing and calibration laboratories[1].
Comparison of Available Reference Standards
The selection of a reference standard often involves a trade-off between cost, availability, and the level of certification required for the application. Here, we compare the typical grades of standards available for the analysis of this compound.
| Parameter | Certified Reference Material (CRM) | Commercial Reagent Grade | In-House Standard |
| Purity (Assay) | High, accurately determined value (e.g., 99.8%) with stated uncertainty. | Typically high (e.g., >97-99%), but the exact value is often not certified. | Variable; depends on synthesis and purification capabilities. |
| Certification | Often certified by an ISO 17025 accredited body (e.g., LGC Standards)[1]. | Generally not certified. A basic Certificate of Analysis (CoA) is provided. | Not certified. Characterization is the user's responsibility. |
| Characterization | Extensive data provided (e.g., HPLC, NMR, MS, IR, TGA). | Basic data, often limited to one or two techniques (e.g., NMR). | Requires full characterization by the user (NMR, MS, etc.). |
| Traceability | Traceable to national or international standards. | Not traceable. | Not traceable. |
| Primary Use | Quantitative analysis (e.g., potency assay), system suitability, method validation. | Qualitative identification, reaction screening, non-critical applications. | Routine in-process checks, preliminary identification. |
| Cost | High. | Moderate. | Low (material cost), but high in labor and instrument time. |
Core Analytical Methodologies
Due to the thermal lability of many carbamates, High-Performance Liquid Chromatography (HPLC) is often the preferred analytical technique over Gas Chromatography (GC)[2]. For highly sensitive and specific detection, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice[3][4]. Nuclear Magnetic Resonance (NMR) spectroscopy remains indispensable for unambiguous structural confirmation[5].
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for validating an analytical method for this compound using a certified reference standard.
Caption: Workflow for analytical method validation.
Experimental Protocols
Here we provide detailed protocols for the quantitative analysis and structural confirmation of this compound.
Protocol 1: Purity Determination by HPLC-UV
Objective: To accurately determine the purity of a sample of this compound using a Certified Reference Material (CRM). This protocol is designed to be self-validating through the inclusion of system suitability tests.
1. Materials and Reagents:
-
This compound CRM (Standard)
-
This compound sample (Analyte)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or ultrapure
-
Formic acid, LC-MS grade
2. Instrument and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 40% B to 95% B over 15 minutes, hold for 2 minutes, return to 40% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the CRM into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN and water.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Stock Standard Solution to 10 mL with the 50:50 diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the analyte sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the 50:50 diluent.
4. System Suitability Test (SST):
-
Inject the Working Standard Solution five times consecutively.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area < 2.0%.
-
Tailing factor (Asymmetry) between 0.8 and 1.5.
-
Theoretical plates > 2000.
-
-
Causality: The SST ensures that the chromatographic system is operating with adequate precision, efficiency, and peak shape before any samples are analyzed, which is fundamental to generating trustworthy data.
5. Analysis and Calculation:
-
Inject the diluent (blank), followed by the Working Standard Solution, and then the Sample Solution.
-
Purity Calculation (Area %): Purity (%) = (Area_main_peak / Area_total) * 100
-
Assay Calculation (vs. Standard): Assay (%) = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
Objective: To confirm the identity and structure of a synthesized batch of this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
2. NMR Acquisition:
-
Spectrometer: Bruker 400 MHz or equivalent.
-
Experiment: Standard proton (¹H) NMR.
-
Expected Chemical Shifts (δ) in CDCl₃: (Based on similar structures[5][6])
-
~7.35-7.20 ppm (m, 5H): Aromatic protons of the phenyl group.
-
~4.80 ppm (br s, 1H): NH proton of the carbamate.
-
~3.40 ppm (q, 2H): -CH₂- group adjacent to the NH.
-
~2.80 ppm (t, 2H): -CH₂- group adjacent to the phenyl ring.
-
~1.45 ppm (s, 9H): Protons of the tert-butyl group.
-
-
Causality: The specific chemical shifts, splitting patterns (multiplicity), and integration values of the peaks provide a unique fingerprint of the molecule's structure. Comparing the acquired spectrum to these expected values provides high confidence in the compound's identity.
Comparative Analysis of Analytical Techniques
| Technique | Primary Use | Sensitivity | Selectivity | Throughput | Key Advantages | Key Limitations |
| HPLC-UV | Quantification, Purity | Moderate | Moderate | High | Robust, reproducible, widely available. | Limited selectivity for co-eluting impurities without chromophores. |
| LC-MS/MS | Quantification, Identification | Very High | Very High | High | Excellent for trace analysis and complex matrices[4]. | Higher operational cost and complexity. |
| GC-MS | Quantification, Identification | High | High | High | Excellent for volatile compounds. | Potential for thermal degradation of carbamates[2]. |
| NMR | Structural Elucidation | Low | Very High | Low | Provides unambiguous structural information. | Not suitable for routine quantification; requires higher sample amounts. |
Conclusion
The selection of an appropriate reference standard is a critical decision in the analysis of this compound. While reagent-grade materials are suitable for preliminary work, only a Certified Reference Material provides the necessary accuracy, traceability, and documented purity for method validation, quantitative analysis, and quality control in regulated environments. The use of robust, well-validated analytical methods, such as the HPLC protocol detailed in this guide, is essential for ensuring the reliability of data. By combining high-quality reference standards with sound scientific methodology, researchers can confidently verify the quality and integrity of their chemical intermediates, supporting the development of safe and effective final products.
References
-
Engebretson, J. A. Chromatographic Analysis of Insecticidal Carbamates. 2
-
LGC Standards. tert-Butyl N-[(1S)-1-((2S)-Oxiran-2-yl)-2-phenylethyl]carbamate. 1
-
Benchchem. A Comparative Guide to the Cross-Validation of Analytical Methods for Carbamates. 7
-
PJSIR. A METHOD FOR THE ANALYSIS OF SECONDARY CARBAMATE PESTICIDES. 8
-
PMC. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. 3
-
Molbase. Synthesis routes of TERT-BUTYL N-{2-[(2-PHENYLETHYL)AMINO]ETHYL}CARBAMATE. 6
-
Shimadzu Scientific Instruments. Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. 4
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure.
-
Supporting Information. Characterization Data of the Products. 5
-
Benchchem. A Comparative Guide to the Spectral Data of tert-Butyl (2-(benzylamino)ethyl)carbamate and Related Compounds.
-
National Institute of Standards and Technology. tert-Butyl carbanilate - the NIST WebBook.
-
PMC. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.
Sources
- 1. tert-Butyl N-[(1S)-1-((2S)-Oxiran-2-yl)-2-phenylethyl]carbamate [lgcstandards.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis routes of TERT-BUTYL N-{2-[(2-PHENYLETHYL)AMINO]ETHYL}CARBAMATE [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pjsir.org [pjsir.org]
Comparative Guide: Distinguishing tert-Butyl N-(2-phenylethyl)carbamate from Starting Materials
Executive Summary
The protection of 2-phenylethylamine (phenethylamine) with di-tert-butyl dicarbonate (Boc₂O) to form tert-butyl N-(2-phenylethyl)carbamate is a foundational transformation in medicinal chemistry. While the reaction is robust, the lipophilic nature of the product can make it difficult to distinguish from excess Boc anhydride (Boc₂O) by simple visual inspection. Furthermore, residual starting amine can interfere with downstream coupling reactions.
This guide provides a definitive analytical framework to distinguish the product (Product 3 ) from its starting materials: 2-phenylethylamine (SM 1 ) and Boc anhydride (Reagent 2 ). It integrates chromatographic behavior, spectroscopic signatures, and purification logic into a self-validating workflow.
The Chemical Context[1][2][3][4][5][6][7]
Understanding the structural changes is the first step in differentiation. The conversion masks the polar, basic primary amine as a lipophilic, neutral carbamate.
Reaction Scheme
Figure 1: Transformation of phenethylamine to N-Boc-phenethylamine. Note the dramatic shift in polarity and basicity.
Chromatographic Differentiation (TLC)[7][8][9]
Thin Layer Chromatography (TLC) is the frontline method for monitoring reaction progress. Because the polarity shift is significant, TLC offers rapid discrimination if the correct visualization methods are used.
Relative Mobility ( )
Stationary Phase: Silica Gel 60
| Compound | Polarity | Relative | Behavior on Silica |
| Boc Anhydride (2) | Non-polar | High (~0.8 - 0.9) | Moves near solvent front.[1] |
| Product (3) | Moderate | Medium (~0.5 - 0.[2]6) | Distinct spot; UV active. |
| Phenethylamine (1) | Polar/Basic | Low/Baseline (~0.0 - 0.1) | Often streaks or stays at baseline without added base (e.g., 1% Et |
Visualization Techniques
Standard UV is insufficient for Boc₂O. You must use a multi-modal detection strategy.
-
UV (254 nm):
-
Product (3): Strong absorption (Phenyl ring).
-
SM (1): Strong absorption (Phenyl ring).
-
Boc₂O (2): Invisible (No chromophore).
-
-
Ninhydrin Stain:
-
SM (1): Turns Red/Purple (Free primary amine).
-
Product (3): No immediate color. (May turn faint orange/brown upon strong heating due to thermal deprotection).
-
-
PMA (Phosphomolybdic Acid) or Hanessian’s Stain:
-
Boc₂O (2): Stains distinct Blue/Black upon heating.
-
Product (3): Stains Blue/Black (Carbamate/Phenyl).
-
Diagnostic Workflow:
-
Check UV: If a high
spot is visible, it is likely Product 3 . -
Dip in Ninhydrin & Heat: If the baseline turns purple, SM 1 is unconsumed.
-
Dip in PMA & Heat: If a spot appears above the product (near solvent front), you have excess Boc₂O.
Spectroscopic Validation (NMR & IR)
For definitive structural proof and purity assessment, NMR and IR provide non-overlapping diagnostic signals.
Proton NMR ( H NMR)
Solvent: CDCl
The most critical diagnostic is the appearance of the tert-butyl singlet and the shift of the methylene protons adjacent to the nitrogen.
| Feature | Phenethylamine (SM 1) | N-Boc Product (Product 3) | Boc Anhydride (Reagent 2) |
| Boc Group | Absent | ~1.44 ppm (s, 9H) | ~1.50 ppm (s, 18H) |
| ~2.9 - 3.0 ppm (t) | ~3.3 - 3.4 ppm (q or broad t) | Absent | |
| NH Proton | ~1.2 ppm (broad, varies) | ~4.5 - 5.0 ppm (broad s) | Absent |
| Aromatic | 7.1 - 7.3 ppm | 7.1 - 7.3 ppm | Absent |
Expert Insight: The
Infrared Spectroscopy (FT-IR)
The carbonyl region (1600–1850 cm⁻¹) is the "fingerprint" for distinguishing the carbamate from the anhydride.
-
Product (3): Shows a single, strong Carbamate C=O stretch at ~1680–1700 cm⁻¹ .
-
Boc₂O (2): Shows a characteristic Anhydride doublet at ~1750 and 1820 cm⁻¹ .
-
SM (1): No Carbonyl peak. Shows two N-H stretches (3300–3400 cm⁻¹) typical of primary amines.[6]
Experimental Protocol: Synthesis & Purification
This protocol includes a "self-cleaning" workup designed to chemically remove starting materials, simplifying the isolation of pure product.
Workflow Diagram
Figure 2: Purification logic. The acid wash leverages the basicity of the starting material to separate it from the neutral product.
Step-by-Step Methodology
-
Reaction Setup: Dissolve 2-phenylethylamine (1.0 equiv) in DCM. Add Et
N (1.2 equiv). Cool to 0°C. Add Boc₂O (1.1 equiv) dissolved in DCM dropwise. Warm to RT and stir. -
Monitoring: Check TLC (Hex/EtOAc 8:2) visualized with Ninhydrin.[7][8] Disappearance of the baseline spot indicates consumption of amine.
-
Workup (The Separation Step):
-
Dilute with DCM.[9]
-
Wash 1: 0.5 M HCl (or 10% Citric Acid). Rationale: This protonates any unreacted phenylethylamine, forcing it into the aqueous layer. The carbamate (Product) is not basic and stays in the organic layer.
-
Wash 2: Saturated NaHCO
. Rationale: Neutralizes residual acid. -
Wash 3: Brine.[9]
-
-
Removal of Excess Boc₂O (If necessary):
-
If NMR shows residual Boc₂O (singlet at 1.50 ppm), add N,N-dimethyl-1,3-propanediamine (DMAPA) (0.2 equiv relative to Boc₂O) to the organic solution and stir for 15 mins.
-
Wash again with dilute acidic water. The DMAPA-Boc adduct is basic and will be washed away, leaving pure product.
-
-
Isolation: Dry over Na
SO , filter, and concentrate in vacuo.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard reference for carbamate stability and properties).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for nucleophilic substitution at carbonyls).
-
Sigma-Aldrich. (n.d.). Di-tert-butyl dicarbonate Product Specification. (Source for physical data of reagents).[10][11][9][12][2][3][7][8]
-
Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for basicity of amines vs carbamates).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.pg.edu.pl [chem.pg.edu.pl]
- 3. Synthesis routes of TERT-BUTYL N-{2-[(2-PHENYLETHYL)AMINO]ETHYL}CARBAMATE [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. N-TERT-BUTYLETHYLAMINE(4432-77-3) 1H NMR spectrum [chemicalbook.com]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. bibliography.maps.org [bibliography.maps.org]
Safety Operating Guide
tert-Butyl N-(2-phenylethyl)carbamate proper disposal procedures
Operational Guide: Safe Disposal of tert-Butyl N-(2-phenylethyl)carbamate
Part 1: Executive Summary & Chemical Profile
The Immediate Directive: this compound (N-Boc-phenethylamine) is a protected amine intermediate.[1] While often perceived as a low-hazard organic solid, its specific chemical structure—containing the acid-labile Boc (tert-butyloxycarbonyl) group—presents a latent pressurization hazard if mismanaged in waste streams.[1]
Do not dispose of this compound in standard trash or down the drain. It must be treated as hazardous chemical waste.[2]
Chemical Identification Table
| Parameter | Specification |
| Chemical Name | This compound |
| Synonyms | N-Boc-phenethylamine; (2-Phenylethyl)carbamic acid tert-butyl ester |
| CAS Number | 57260-73-8 (General N-Boc-phenethylamine) |
| Physical State | White to off-white solid (crystalline powder) |
| Molecular Formula | C₁₃H₁₉NO₂ |
| Hazards (GHS) | Skin Irrit. 2 (H315), Eye Irrit.[1][3][4] 2A (H319), STOT SE 3 (H335) |
| RCRA Status | Non-listed (manage as Characteristic Waste if ignitable/toxic) |
Part 2: The "Senior Scientist" Insight (Critical Safety Mechanism)
As researchers, we often categorize waste by phase (Solid vs. Liquid) or halogenation (Halogenated vs. Non-Halogenated). However, for Boc-protected amines , you must consider Chemical Reactivity Compatibility .
The Hidden Hazard: Acid-Catalyzed Pressurization The Boc group is designed to be cleaved by acids (e.g., Trifluoroacetic acid (TFA), HCl). In a waste drum, if N-Boc-phenethylamine is commingled with acidic waste streams (common in peptide synthesis or HPLC waste), the following decomposition occurs:
Operational Consequence: A sealed waste container mixing this solid with acidic solvent waste can generate significant volumes of Isobutylene and CO₂ gas. This leads to container bulging, seal failure, or rupture .
Directive: NEVER discard this compound into a container designated for "Acidic Waste" or "Digest Waste."
Part 3: Waste Segregation & Disposal Protocol
Step 1: Waste Characterization
Determine the state of your waste.[2][5] Is it the pure solid reagent, or is it dissolved in a reaction mixture?
-
Pure Solid: Dispose of as "Solid Hazardous Waste."
-
In Solution (Organic): Dispose of as "Organic Solvent Waste" (Halogenated or Non-Halogenated depending on the solvent).
-
In Solution (Acidic): STOP. Neutralize before bottling, or use a vented cap container if neutralization is not feasible immediately.
Step 2: Packaging & Labeling
A. Solid Waste (Expired/Excess Reagent)
-
Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1] Glass is acceptable but poses a breakage risk.
-
Bagging: Double-bag the solid in clear, chemical-resistant plastic bags (4-mil polyethylene) before placing it in the jar. This prevents dust inhalation upon reopening.[6]
-
Labeling:
B. Liquid Waste (Reaction Mixtures)
-
Solvent Check: If dissolved in Dichloromethane (DCM), use the Halogenated waste stream. If in Ethyl Acetate/Hexanes, use Non-Halogenated .
-
pH Check: Verify pH is > 5 using a pH strip. If acidic, neutralize with saturated Sodium Bicarbonate (NaHCO₃) slowly to off-gas any decomposition products before sealing the drum.
Step 3: Final Disposal
The ultimate disposal method for this organic nitrogen compound is High-Temperature Incineration .[1] This ensures complete destruction of the carbamate linkage and the aromatic ring.
Part 4: Visualized Workflows
Diagram 1: Waste Segregation Decision Tree
This logic gate ensures the material never enters an incompatible stream.
Caption: Decision matrix for segregating Boc-carbamate waste to prevent acid-catalyzed pressurization.
Diagram 2: Spill Response Protocol
Immediate actions for bench-level spills.
Caption: Standard Operating Procedure (SOP) for solid spill remediation.
Part 5: Emergency Data & Regulatory Reference
Fire Fighting:
-
Media: Water spray, dry chemical, carbon dioxide (CO₂), or chemical foam.
-
Combustion Products: Nitrogen oxides (NOx), Carbon monoxide (CO). Wear SCBA.
First Aid:
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes.[6]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
References
-
Fisher Scientific. (2021). Safety Data Sheet: tert-Butyl N-(2-aminoethyl)carbamate (Analogous Structure/Hazards). Retrieved from [1]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2023). Reagent Guides: tert-Butyl Carbamate (BOC) Deprotection and Waste Implications. Retrieved from [1]
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from
-
Sigma-Aldrich. (2024). Product Specification: N-Boc-phenethylamine. Retrieved from [1]
Sources
- 1. TERT-BUTYL N-[(1S)-1-[(2S)-OXIRAN-2-YL]-2-PHENYLETHYL]CARBAMATE | CAS 98737-29-2 [matrix-fine-chemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. tert-Butyl N-[(1S)-1-((2S)-Oxiran-2-yl)-2-phenylethyl]carbamate [lgcstandards.com]
- 5. chemical.kao.com [chemical.kao.com]
- 6. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
